2-Cyclohexylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWBKKPWACPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041414 | |
| Record name | 2-Cyclohexylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-86-8, 51175-62-3 | |
| Record name | [1,1′-Bicyclohexyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Cyclohexylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Bicyclohexyl]-2-ol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexylcyclohexanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOHEXYLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E59L8NAX9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stereoisomers of 2-Cyclohexylcyclohexanol (cis and trans)
An In-depth Technical Guide to the Stereoisomers of 2-Cyclohexylcyclohexanol
Abstract
This technical guide provides a comprehensive examination of the cis and trans stereoisomers of this compound, a disubstituted cyclohexane derivative of significant interest in synthetic organic chemistry. The document delves into the fundamental principles of its stereochemistry, synthesis via catalytic hydrogenation, the critical role of kinetic and thermodynamic control in determining isomeric ratios, and detailed conformational analysis. Furthermore, it outlines robust experimental protocols for the synthesis, separation, and characterization of these isomers using modern analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this compound's stereochemical behavior.
Introduction: The Stereochemical Landscape of this compound
This compound (C₁₂H₂₂O, Molar Mass: 182.30 g/mol ) is a saturated bicyclic alcohol whose structure consists of two cyclohexane rings joined by a single carbon-carbon bond, with a hydroxyl group on one of the rings adjacent to the point of attachment.[1][2] The presence of two stereogenic centers at the C1 (bearing the -OH group) and C2 (bearing the cyclohexyl group) positions gives rise to stereoisomerism. Specifically, the relative orientation of the hydroxyl and cyclohexyl groups results in two diastereomers: cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol.
In the cis isomer, the hydroxyl and cyclohexyl substituents are on the same face of the cyclohexanol ring, whereas in the trans isomer, they are on opposite faces.[3] This seemingly subtle difference in spatial arrangement has profound implications for the molecule's physical properties, stability, and reactivity. Understanding and controlling the stereochemical outcome of its synthesis is paramount for applications where specific three-dimensional structures are required.
Synthesis and Stereochemical Control
The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 2-phenylphenol or its intermediate, 2-cyclohexylcyclohexanone.[4][5] This process involves the reduction of the aromatic ring and/or the ketone functional group under a hydrogen atmosphere using a metal catalyst.
The Role of Kinetic vs. Thermodynamic Control
The ratio of cis to trans isomers in the final product is a classic example of kinetic versus thermodynamic control.[6][7] The reaction pathway can be manipulated by adjusting conditions such as temperature, pressure, and reaction time to selectively favor one isomer over the other.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The product that is formed fastest, i.e., the one with the lower activation energy, will predominate. In the hydrogenation of 2-cyclohexylcyclohexanone, the hydrogen atom can add from either face of the planar carbonyl group. The approach from the sterically less hindered face is faster, leading to the formation of the less stable cis isomer as the major kinetic product.[6]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the system has sufficient energy to overcome the activation barriers for both the forward and reverse reactions.[8] This allows an equilibrium to be established. The final product mixture will reflect the relative thermodynamic stabilities of the isomers. The trans isomer, which can adopt a more stable diequatorial conformation (discussed in Section 3), is the thermodynamically favored product.[4] Under these conditions, the initially formed cis isomer can isomerize to the more stable trans isomer.[4]
The diagram below illustrates the energy profile for the formation of kinetic and thermodynamic products.
Caption: Energy profile for Kinetic vs. Thermodynamic control.
Experimental Protocol: Synthesis via Hydrogenation
This protocol describes the hydrogenation of 2-phenylphenol, a common precursor, which proceeds through 2-cyclohexylcyclohexanone as an intermediate.
Objective: To synthesize a mixture of cis- and trans-2-cyclohexylcyclohexanol.
Materials:
-
2-Phenylphenol
-
5% Ruthenium on Carbon (Ru/C) or Nickel-based catalyst[4][9]
-
High-pressure autoclave reactor
-
Solvent (e.g., tert-butanol, isopropanol)[4]
-
Hydrogen gas (high purity)
-
Standard glassware for workup and purification
Methodology:
-
Reactor Charging: In a high-pressure autoclave, charge 2-phenylphenol and the chosen solvent (e.g., a 10:1 solvent-to-substrate ratio by weight).
-
Catalyst Addition: Add the catalyst (e.g., 5% Ru/C) at a loading of 1-5% by weight relative to the 2-phenylphenol.
-
System Purge: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Reaction Conditions:
-
For Thermodynamic Product (trans-rich): Pressurize the reactor with hydrogen to approximately 80 kg/cm ² (approx. 1140 psi).[4] Heat the reactor to 150-200°C. Maintain these conditions with vigorous stirring for 8-12 hours. The higher temperature facilitates the isomerization of the cis to the more stable trans isomer.[4]
-
For Kinetic Product (cis-rich): Pressurize with hydrogen to a similar pressure but maintain a lower temperature, typically in the range of 100-120°C. Monitor the reaction closely and stop it after a shorter duration (e.g., 2-4 hours) once the starting material is consumed to minimize subsequent isomerization.
-
-
Reaction Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
Conformational Analysis: The Energetics of Stereoisomers
The stereochemistry of this compound is best understood by analyzing the chair conformations of the cyclohexanol ring.[10] In a cyclohexane chair, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents to avoid 1,3-diaxial interactions.[10]
-
trans-2-Cyclohexylcyclohexanol: The trans isomer can exist in two rapidly interconverting chair conformations: one with both the hydroxyl and cyclohexyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable due to the severe steric strain that would exist in the diaxial form.
-
cis-2-Cyclohexylcyclohexanol: For the cis isomer, one substituent must be axial and the other equatorial. This leads to two possible chair conformations: (axial-OH, equatorial-Cyclohexyl) and (equatorial-OH, axial-Cyclohexyl). The conformation where the bulkier cyclohexyl group occupies the equatorial position is significantly more stable and will therefore be the predominant conformer at equilibrium.
Caption: Conformational equilibrium of cis and trans isomers.
Separation and Characterization
Distinguishing between and quantifying the cis and trans isomers requires effective separation and analytical techniques.
Physical and Spectroscopic Properties
The different spatial arrangements of the isomers lead to distinct physical and spectroscopic properties which can be exploited for their identification.
| Property | cis-2-Cyclohexylcyclohexanol | trans-2-Cyclohexylcyclohexanol | Rationale for Difference |
| Boiling Point | Generally slightly lower | Generally slightly higher | The more stable trans isomer with stronger intermolecular packing often has a higher boiling point. |
| Refractive Index | ~1.50 (for mixture)[11] | ~1.50 (for mixture)[11] | Minor differences expected between pure isomers. |
| ¹H NMR (H-1) | Broader multiplet, smaller coupling constants | Sharper triplet of triplets, larger coupling constants | The proton at C1 is equatorial in the stable conformer, leading to smaller eq-ax and eq-eq couplings. |
| ¹³C NMR (C-1) | Different chemical shift | Different chemical shift | The stereochemical environment affects the electronic shielding of the carbon nucleus. |
| GC Retention Time | Typically shorter | Typically longer | The more compact (often cis) isomer may elute faster on standard non-polar columns. |
Experimental Protocol: Gas Chromatography (GC) Analysis
Objective: To separate and quantify the cis and trans isomers of this compound in a mixture.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the this compound isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The cis and trans isomers will appear as two distinct peaks in the chromatogram. The isomer with the shorter retention time is typically the cis isomer. The relative percentage of each isomer can be calculated from the integrated area of each peak.
Caption: Experimental workflow for GC analysis of isomers.
Conclusion and Future Directions
The stereoisomers of this compound provide an excellent case study in the principles of stereochemistry, conformational analysis, and the strategic control of chemical reactions. The ability to selectively synthesize either the cis or trans isomer by manipulating reaction conditions from kinetic to thermodynamic control is a powerful tool for the synthetic chemist. Accurate characterization by established techniques like GC and NMR is crucial for validating synthetic outcomes.
Future research may focus on the application of these specific isomers as chiral building blocks, in the development of novel liquid crystals, or as precursors to pharmacologically active molecules where a defined three-dimensional structure is essential for biological activity. Further investigation into more selective catalytic systems could also yield methodologies for producing single isomers with even higher purity and efficiency.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. reddit.com [reddit.com]
- 9. saspublishers.com [saspublishers.com]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. labproinc.com [labproinc.com]
Spectroscopic data of 2-Cyclohexylcyclohexanol (NMR, IR, MS)
<An In-depth Technical Guide on the Spectroscopic Data of 2-Cyclohexylcyclohexanol
This guide offers a detailed examination of the spectroscopic data for this compound (C₁₂H₂₂O), a saturated alicyclic alcohol. A comprehensive understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals who require unambiguous compound identification and structural elucidation. This document will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing not only the spectral data but also the fundamental principles and experimental considerations that define these spectroscopic signatures.
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of ¹H and ¹³C nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a complex set of overlapping signals in the aliphatic region, typically between 0.8 and 2.0 ppm. These signals correspond to the numerous non-equivalent methylene (-CH₂) and methine (-CH) protons of the two cyclohexane rings. The proton on the carbon bearing the hydroxyl group (-CHOH) is deshielded by the electronegative oxygen atom and typically appears as a multiplet at a lower field, generally in the 3.4 to 4.5 δ range.[1] The hydroxyl proton (-OH) itself usually presents as a broad singlet with a variable chemical shift that is dependent on factors such as concentration, temperature, and the solvent used.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 4.5 | m | 1H | -CHOH[1] |
| ~0.8 - 2.0 | m | 20H | Cyclohexyl ring protons |
| Variable | br s | 1H | -OH |
Note: These chemical shifts are approximate and can vary based on the specific isomer and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, up to 12 distinct signals can be expected if there is no molecular symmetry. The carbon atom bonded to the hydroxyl group (-CHOH) is the most deshielded of the aliphatic carbons, with its signal typically appearing in the 50 to 80 δ range.[1] The other carbon signals from the two cyclohexane rings are found further upfield.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 80 | -CHOH[1] |
| ~20 - 50 | Other cyclohexyl ring carbons |
Note: These chemical shifts are approximate and can vary based on the specific isomer and experimental conditions.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for the hydroxyl proton.
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to yield singlets for each carbon.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A greater number of scans is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a fast and non-destructive method for identifying the functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their bond vibrations.
The IR spectrum of this compound is characterized by prominent absorptions from the O-H and C-H bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3600-3200 | Strong, Broad | O-H stretch | Alcohol[1][2] |
| ~2960-2850 | Strong | C-H stretch | Alkane (Cyclohexyl)[3] |
| ~1450 | Medium | C-H bend | Alkane (Cyclohexyl) |
| ~1260-1050 | Strong | C-O stretch | Secondary Alcohol[2][4] |
The most notable feature is the strong, broad absorption band between 3600 and 3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol.[1][2] The broadening of this peak is a result of hydrogen bonding.[1][5] Strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching of the sp³-hybridized carbons in the cyclohexane rings.[3] The presence of a strong band for the C-O stretch, typically between 1260-1050 cm⁻¹, further confirms the presence of a secondary alcohol.[2][4]
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a widely used and convenient technique for obtaining the IR spectra of liquid and solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the empty ATR accessory should be recorded.
-
Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
The molecular weight of this compound (C₁₂H₂₂O) is 182.30 g/mol .[6][7] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 182. However, for alcohols, this peak is often weak or absent due to easy fragmentation.[8]
Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[9][10][11] Alpha-cleavage involves the breaking of a C-C bond adjacent to the hydroxyl group.[1] The fragmentation of the bicyclic system can also produce various other fragment ions. A prominent peak is often observed at m/z 82.[12]
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 182 | [C₁₂H₂₂O]⁺ (Molecular Ion) |
| 164 | [M - H₂O]⁺[9][10] |
| 82 | Prominent Fragment[12] |
| 57 | Complex ring cleavage product[9][10] |
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar column such as DB-5ms) to separate the compound from any impurities.
-
Employ a temperature program that allows for the elution of this compound as a sharp peak.
-
-
MS Detection (EI):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Molecules are ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
A detector records the abundance of each ion.
-
-
Data Analysis: The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion and major fragment ions.
Visualizing Molecular Structure and Fragmentation
To better understand the relationship between the structure of this compound and its mass spectrum, a visualization of the molecule and its key fragmentation pathways is provided below.
Caption: Molecular structure of this compound.
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and multifaceted signature for this compound. The combined application of NMR, IR, and MS allows for the unequivocal identification and structural confirmation of this molecule. It is important to note that while the data provided here is representative, the precise spectral details can be influenced by isomerism and experimental conditions. Therefore, a careful and integrated analysis of all available spectroscopic data is paramount for accurate structural elucidation.
References
- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. prezi.com [prezi.com]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 9. whitman.edu [whitman.edu]
- 10. GCMS Section 6.10 [people.whitman.edu]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 2-Cyclohexylcyclohexanol (boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylcyclohexanol is a saturated bicyclic alcohol with the chemical formula C₁₂H₂₂O.[1][2] Its structure, consisting of two cyclohexane rings bonded together with a hydroxyl group on one of the rings, gives rise to stereoisomerism in the form of cis and trans isomers. This guide provides a comprehensive overview of the known physical properties of this compound, with a focus on its boiling and melting points. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of these crucial physical constants, addressing the nuances of analyzing both isomeric mixtures and purified stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the precise characterization of chemical compounds is paramount.
Physical Properties of this compound
The physical properties of this compound are influenced by its molecular weight and the presence of a hydroxyl group, which allows for hydrogen bonding. These intermolecular forces are significantly stronger than the van der Waals forces present in non-polar analogues, leading to a higher boiling point and influencing its melting behavior.
Isomeric Mixture (cis- and trans-)
Commercially available this compound is often supplied as a mixture of its cis and trans isomers. The physical properties of this mixture are crucial for its handling, storage, and application in various chemical syntheses.
| Physical Property | Value | Source |
| Boiling Point | 264 °C | Fisher Scientific |
| Melting Point | Not available | Lab Pro Inc.[3] |
| Molecular Formula | C₁₂H₂₂O | PubChem[1] |
| Molecular Weight | 182.31 g/mol | Lab Pro Inc.[3] |
| CAS Number | 6531-86-8 | PubChem[1] |
It is important to note that the boiling point of a mixture can be a range rather than a sharp point, and the lack of a specified melting point suggests that the mixture may exist as a liquid at ambient temperatures or solidify over a broad temperature range.
Individual Stereoisomers (cis- and trans-)
-
Boiling Point: The boiling points of the cis and trans isomers are expected to be very close. The overall molecular weight and the presence of the hydroxyl group are the primary determinants of the boiling point. Subtle differences may arise due to variations in molecular shape and the efficiency of intermolecular hydrogen bonding.
-
Melting Point: A more significant difference is anticipated in the melting points of the cis and trans isomers. The ability of a molecule to pack efficiently into a crystal lattice is a key factor in determining its melting point. The different shapes of the cis and trans isomers will lead to different packing efficiencies. Typically, the more symmetrical trans isomer can pack more tightly into a crystal lattice, resulting in a higher melting point compared to the less symmetrical cis isomer.
The lack of readily available data for the individual isomers underscores the importance of the experimental protocols detailed in the following section for any research that requires the use of stereoisomerically pure this compound.
Experimental Protocols for Physical Property Determination
The accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds. The following protocols provide detailed, step-by-step methodologies for these measurements, suitable for a research laboratory setting.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, specific techniques are required to achieve accurate and safe measurements.
This method is suitable for determining the boiling point of small quantities of a liquid.
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary. As the liquid heats, the air in the capillary is expelled and replaced by the vapor of the substance. When the external pressure equals the vapor pressure of the liquid, a rapid stream of bubbles emerges from the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.
Causality Behind Experimental Choices: The Thiele tube design ensures uniform heating of the oil bath through convection currents, which is crucial for an accurate boiling point determination. The inverted capillary provides a clear visual indication of when the vapor pressure of the sample equals the atmospheric pressure.
For larger quantities of the compound, the boiling point can be determined during distillation.
Principle: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For a pure substance, this temperature remains constant throughout the distillation process.
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample and Boiling Chips: Place the this compound sample and a few boiling chips into the round-bottom flask.
-
Heating: Heat the flask gently using a heating mantle.
-
Measurement: Record the temperature at which the vapor condenses on the thermometer bulb and a steady drip of distillate is collected in the receiving flask. This stable temperature is the boiling point.
Causality Behind Experimental Choices: The use of boiling chips ensures smooth boiling and prevents bumping. The thermometer is placed so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a sharp, well-defined temperature for a pure crystalline solid. For isomeric mixtures or impure substances, melting occurs over a range of temperatures.
This is a common and accurate method for determining the melting point of a solid.
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the sample melts is observed.
Procedure:
-
Sample Preparation: Ensure the this compound sample is solid and finely powdered. If it is a liquid at room temperature, it may need to be cooled to induce solidification.
-
Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a Mel-Temp apparatus.
-
Heating: Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, a slow heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.
-
Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, leading to an accurate melting point determination. A finely powdered sample ensures uniform heat distribution within the sample.
DSC is a powerful thermal analysis technique that can be used to determine the melting point and other thermal transitions of a material.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.
-
Apparatus Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Program the DSC instrument with the desired heating rate (e.g., 10 °C/min).
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm.
Causality Behind Experimental Choices: The use of a reference pan allows for the subtraction of the heat capacity of the pan, providing a more accurate measurement of the heat flow into the sample. The controlled heating rate ensures reproducible results. DSC is particularly useful for characterizing the melting behavior of isomeric mixtures, as it can reveal multiple melting events if the isomers crystallize separately.
Visualization of Experimental Workflows
Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Safety Considerations
When handling this compound and performing thermal analysis, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when heating the compound.
-
Heating: When using a Bunsen burner or heating mantle, exercise caution to prevent fire hazards. Do not leave heating apparatus unattended.
-
Thermal Burns: Be aware of the risk of thermal burns from hot oil baths and heating blocks.
References
2-Cyclohexylcyclohexanol CAS number and molecular formula
Abstract
This technical guide provides a comprehensive overview of 2-Cyclohexylcyclohexanol, a significant alicyclic alcohol utilized as a key intermediate in organic synthesis. Addressed to an audience of researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, stereochemistry, and detailed synthesis protocols. Furthermore, it offers an expert analysis of its spectroscopic signatures, explores its applications as a molecular scaffold, and outlines critical safety and handling procedures. The synthesis of information, grounded in authoritative sources, is designed to furnish a robust technical resource for laboratory application and conceptual development.
Core Molecular Identifiers and Physicochemical Properties
This compound is a saturated bicyclic alcohol. Its structure, composed of two cyclohexane rings linked by a carbon-carbon bond with a hydroxyl group on one of the rings, imparts notable lipophilicity.[1] The fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6531-86-8 | [2][3] |
| Molecular Formula | C₁₂H₂₂O | [2][3] |
| Molecular Weight | 182.30 g/mol | [2] |
| IUPAC Name | 2-cyclohexylcyclohexan-1-ol | [2] |
| Synonyms | [1,1'-Bicyclohexyl]-2-ol, Dicyclohexanol | [2] |
| Appearance | Colorless liquid (predicted) |
Synthesis and Stereochemistry: A Strategic Approach
The synthesis of this compound is most effectively achieved via the catalytic hydrogenation of its corresponding ketone precursor, 2-cyclohexylcyclohexanone.[1][4] This transformation is a cornerstone reaction, pivotal for achieving high yields and purity.
Dominant Synthetic Pathway: Catalytic Hydrogenation
The reduction of the carbonyl group in 2-cyclohexylcyclohexanone to a secondary alcohol is a highly efficient process.[1] This reaction involves treating the ketone with hydrogen gas in the presence of a metal catalyst, typically at elevated temperatures.[1]
Caption: Synthetic workflow for this compound.
Causality of Experimental Choices
The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (temperature, pressure) is critical. These parameters not only influence the reaction rate but also the stereochemical outcome. The process must be carefully controlled to favor the formation of the alcohol and prevent over-reduction to cyclohexylcyclohexane.[1] For industrial-scale production, continuous flow reactors are often preferred over batch reactors to ensure consistent reaction conditions and enhance scalability.[1]
An alternative, multi-step laboratory synthesis involves the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, which is then hydrogenated to 2-cyclohexylcyclohexanone before the final reduction step.[4]
Stereoisomerism: The Cis/Trans Dichotomy
A critical aspect of this compound chemistry is the existence of stereoisomers. The spatial arrangement of the bulky cyclohexyl group and the hydroxyl group at positions 1 and 2 of the cyclohexanol ring leads to cis and trans diastereomers.
-
Trans Isomer: The cyclohexyl and hydroxyl groups are on opposite faces of the ring. This configuration is generally more thermodynamically stable due to reduced steric hindrance.
-
Cis Isomer: The cyclohexyl and hydroxyl groups are on the same face of the ring.
The ratio of these isomers is dictated by the synthetic route and reaction conditions. Controlling this stereoselectivity is paramount, as the physical and chemical properties of the isomers can differ significantly, impacting their utility in subsequent synthetic steps.[1]
Caption: Representation of cis and trans stereoisomers.
Detailed Experimental Protocol: Hydrogenation of 2-Cyclohexylcyclohexanone
This protocol is a representative procedure for laboratory-scale synthesis.
-
Reactor Setup: Charge a high-pressure autoclave reactor with 2-cyclohexylcyclohexanone (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 5-10 bar) and heat to the desired temperature (e.g., 100-150°C).
-
Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Gas Chromatography (GC) on aliquots.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis and Structural Elucidation
Unambiguous structural confirmation is essential. NMR and IR spectroscopy are primary tools for the characterization of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.[5]
-
¹H NMR: The spectrum will be complex due to the numerous aliphatic protons. Key signals include a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and solvent. A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) will appear downfield (typically δ 3.5-4.0 ppm) compared to other aliphatic protons due to the deshielding effect of the oxygen atom. The remaining numerous protons on the two cyclohexyl rings will appear as a complex series of overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).[6]
-
¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield signal in the aliphatic region (typically δ 70-80 ppm). The carbon atom at the junction of the two rings will also be distinct. The remaining ten carbons of the two rings will appear as a cluster of signals in the δ 20-45 ppm range. The symmetry of the cis and trans isomers will result in different numbers of signals, aiding in their differentiation.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[3] The IR spectrum of this compound is characterized by:
-
A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
-
Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹).
-
A C-O stretching vibration in the fingerprint region, typically around 1070-1050 cm⁻¹.
Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a valuable intermediate and structural scaffold in synthetic chemistry.[1]
Key Intermediate in Multi-Step Synthesis
The reactivity of the secondary hydroxyl group allows for a variety of chemical transformations, including:
-
Oxidation: Conversion to the parent ketone, 2-cyclohexylcyclohexanone.[1]
-
Esterification: Formation of esters, which can be used as plasticizers or fragrance components.
-
Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., a tosylate) allows for nucleophilic substitution reactions to introduce other functionalities.[1]
Scaffold for Novel Chemical Entities
The cyclohexyl alcohol moiety is a versatile scaffold in medicinal chemistry.[9] The lipophilic nature of the dicyclohexyl structure can be leveraged to modulate the pharmacokinetic properties (e.g., solubility, membrane permeability) of a potential drug candidate. By using this compound as a starting point, chemists can build a library of derivative compounds for screening in drug discovery programs.[1] For instance, various cyclohexyl-containing compounds have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists.[10][11]
Safety, Handling, and Disposal
As a laboratory chemical, this compound requires careful handling to minimize risk.
| Hazard Category | Precautionary Measures | Source(s) |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | |
| Fire Hazards | Combustible liquid. Keep away from heat, sparks, and open flames. | [12] |
| Handling | Handle in a well-ventilated area, preferably under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. | [13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth and seek medical attention. | |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. | [12] |
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclohexyl amide derivatives and their use as crf-1 receptor antagonists | Semantic Scholar [semanticscholar.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Conformational analysis of 2-Cyclohexylcyclohexanol isomers
An In-Depth Technical Guide to the Conformational Analysis of 2-Cyclohexylcyclohexanol Isomers
Executive Summary
This compound is a deceptively simple molecule whose conformational landscape presents a rich and complex challenge, making it an exemplary model for advanced stereochemical analysis. Comprising two interconnected cyclohexyl rings, its stability is dictated by a delicate interplay of steric hindrance, torsional strain, and the potential for intramolecular hydrogen bonding. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the preferred conformations of its various stereoisomers. We will explore the foundational principles of cyclohexane stability, detail the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—and demonstrate the synergistic power of computational chemistry. By integrating experimental protocols with theoretical validation, this document serves as a self-contained manual for predicting, measuring, and understanding the three-dimensional architecture of this and related bicyclic systems, a critical skill in the rational design of bioactive molecules.
The Stereochemical Complexity of this compound
The conformational analysis of this compound begins with a firm understanding of its inherent stereoisomerism. The molecule possesses two chiral centers at carbons C1 (bearing the hydroxyl group) and C2 (bearing the second cyclohexyl ring), giving rise to a total of four possible stereoisomers.
Diastereomers and Enantiomers
These four stereoisomers can be grouped into two pairs of enantiomers. The relative orientation of the hydroxyl and cyclohexyl groups defines the diastereomeric relationship:
-
trans-isomers: The hydroxyl and cyclohexyl groups are on opposite faces of the ring. This class includes the (1R,2R) and (1S,2S) enantiomers.
-
cis-isomers: The hydroxyl and cyclohexyl groups are on the same face of the ring. This class includes the (1R,2S) and (1S,2R) enantiomers.
Each of these stereoisomers presents a unique conformational problem. The causality behind this complexity is that the energetically preferred shape for each isomer is determined not only by the orientation of its substituents on one ring but also by the conformation of the second ring and its interaction with the first.
Caption: The four primary stereoisomers of this compound.
Foundational Principles of Cyclohexane Conformation
To analyze the bicyclic system, one must first master the principles governing a single cyclohexane ring. The six-membered ring is not planar; it adopts a puckered "chair" conformation to minimize angle strain (approaching the ideal 109.5° tetrahedral angle) and torsional strain (by staggering all adjacent C-H and C-C bonds).[1][2]
Axial vs. Equatorial Positions
In a chair conformation, the twelve substituent positions are not equivalent.[3]
-
Axial positions are parallel to the principal axis of the ring, pointing straight up or down.[3][4][5]
-
Equatorial positions point outwards from the "equator" of the ring.[3][4][5]
Ring Inversion
At room temperature, cyclohexane rings undergo a rapid "ring flip" where one chair conformation converts to another.[6][7] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[4] For an unsubstituted ring, these two chairs are identical in energy. However, for a substituted cyclohexane, the two chair conformers are almost always non-equivalent.[8]
Steric Strain and A-Values
Substituents larger than hydrogen are generally more stable in the equatorial position.[4] When a bulky group occupies an axial position, it experiences repulsive steric interactions with the other two axial substituents on the same face of the ring (at C3 and C5 relative to C1). These are known as 1,3-diaxial interactions .[8][9]
The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10] A larger A-value signifies a stronger preference for the equatorial position.[11]
| Substituent | Approximate A-value (kcal/mol) | Source |
| -OH (hydroxyl) | 0.6 - 0.9 | [12] |
| -C₆H₁₁ (cyclohexyl) | ~2.2 | [12] |
| -CH₃ (methyl) | ~1.74 | [10] |
| -C(CH₃)₃ (tert-butyl) | >4.5 | [12] |
The cyclohexyl group has a large A-value, indicating a very strong preference for the equatorial position to minimize steric strain.[12]
The Conformational Landscape of this compound Isomers
The most stable conformation of a this compound isomer will be the one that minimizes these steric penalties. The primary driving force is placing the bulky cyclohexyl group in an equatorial position.
Analysis of trans-Isomers (e.g., (1R,2R))
For a trans-1,2-disubstituted cyclohexane, the two chair conformations are (axial, axial) and (equatorial, equatorial).
-
Diequatorial (e,e) Conformer: Both the hydroxyl and cyclohexyl groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions for both substituents.
-
Diaxial (a,a) Conformer: Both groups occupy axial positions. This conformer is highly disfavored due to severe 1,3-diaxial interactions involving both the -OH group and, more significantly, the very bulky cyclohexyl group.
Caption: Ring-flip equilibrium for a trans-isomer.
Analysis of cis-Isomers (e.g., (1R,2S))
For a cis-1,2-disubstituted cyclohexane, the two chair conformations are (axial, equatorial) and (equatorial, axial).
-
(a,e) Conformer: The hydroxyl group is axial (a), and the cyclohexyl group is equatorial (e).
-
(e,a) Conformer: The hydroxyl group is equatorial (e), and the cyclohexyl group is axial (a).
Based solely on A-values, the choice is between placing the -OH axial (cost: ~0.9 kcal/mol) or the cyclohexyl axial (cost: ~2.2 kcal/mol). The steric argument strongly favors the (axial-OH, equatorial-cyclohexyl) conformation .
However, this is where a secondary interaction becomes critical: intramolecular hydrogen bonding . In the (a,e) conformation, the axial hydroxyl group's hydrogen atom can orient itself towards the adjacent equatorial cyclohexyl ring, forming a stabilizing O-H···C interaction. This hydrogen bond can further lower the energy of this conformer, making it even more favorable than predicted by A-values alone.[13][14]
Experimental Methodologies for Conformational Elucidation
Theoretical predictions must be validated by experimental data. NMR and IR spectroscopy are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive experimental evidence for conformational assignments in solution.[15][16] The key parameter is the vicinal coupling constant (³J) between protons on adjacent carbons.
The magnitude of ³J is dependent on the dihedral angle (θ) between the two coupled protons, as described by the Karplus equation .
-
A large dihedral angle (θ ≈ 180°), as seen between two trans-diaxial protons, results in a large coupling constant (³Jₐₐ ≈ 8-13 Hz) .[17][18]
-
Smaller dihedral angles (θ ≈ 60°), as seen between axial-equatorial or equatorial-equatorial protons, result in small coupling constants (³Jₐₑ, ³Jₑₑ ≈ 2-5 Hz) .[17]
By measuring the coupling constant of the proton at C1 (the H-C-OH proton), we can determine its orientation. A large coupling to the proton at C2 implies both are axial; a small coupling implies one is axial and one is equatorial.
| Proton Relationship | Dihedral Angle (θ) | Expected ³J (Hz) |
| axial - axial | ~180° | 8 - 13 |
| axial - equatorial | ~60° | 2 - 5 |
| equatorial - equatorial | ~60° | 2 - 5 |
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended for good signal dispersion).
-
Signal Assignment: Identify the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (H1). This signal is typically shifted downfield (δ ≈ 3.5-4.0 ppm) due to the electron-withdrawing effect of the oxygen atom.
-
Coupling Constant Measurement: Expand the H1 multiplet. Measure the distance in Hz between the peaks of the fine structure caused by coupling to the adjacent proton on C2 (H2). This value is ³J(H1,H2).
-
Conformational Assignment:
-
For a trans-isomer: A measured ³J(H1,H2) of ~10 Hz is definitive proof of a diaxial relationship, confirming the diequatorial conformation of the substituents.
-
For a cis-isomer: A measured ³J(H1,H2) of ~3 Hz is definitive proof of an axial-equatorial relationship. This confirms that the molecule exists in a single, locked conformation rather than a rapidly flipping equilibrium.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for detecting the presence of intramolecular hydrogen bonding, which is the key stabilizing factor for the preferred conformation of the cis-isomer.
The causality we exploit here is that the frequency of the O-H stretching vibration is sensitive to its environment.
-
Intermolecular H-bonds (between two different molecules) are concentration-dependent.
-
Intramolecular H-bonds (within a single molecule) are concentration-independent.
-
Prepare Samples: Create a series of solutions of the cis-isomer in a non-polar solvent (e.g., CCl₄ or hexane) at varying concentrations (e.g., 1.0 M, 0.1 M, 0.01 M, 0.001 M).
-
Acquire Spectra: Record the IR spectrum for each solution in the O-H stretch region (3000-3800 cm⁻¹).
-
Analyze Data:
-
Observe a sharp peak around 3600-3630 cm⁻¹ , corresponding to the "free" non-hydrogen-bonded OH group.
-
Observe a broader peak at a lower frequency, ~3450-3550 cm⁻¹ , corresponding to a hydrogen-bonded OH group.
-
Observation: As the solution is diluted, the intensity of the peak corresponding to intermolecular H-bonds will decrease significantly. If a broad peak in the H-bonded region persists even at very high dilution (e.g., 0.001 M), it provides strong evidence for a stable intramolecular hydrogen bond. This validates the (axial-OH, equatorial-cyclohexyl) conformation for the cis-isomer.
-
Computational Chemistry: The Validating Partner
Computational modeling provides quantitative energetic data that complements and validates experimental findings. A typical workflow involves a broad conformational search with a computationally inexpensive method, followed by high-accuracy energy calculations on the most stable candidates.[19][20][21]
Protocol: A Practical Workflow for Conformational Analysis
-
Structure Building: Build the desired stereoisomer (e.g., (1R,2S)-2-cyclohexylcyclohexanol) in a molecular modeling program.[20]
-
Conformational Search (Molecular Mechanics): Perform a systematic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94).[19] This involves rotating all rotatable bonds (C1-C2, C-O, and the bond between the rings) in discrete steps to generate hundreds or thousands of potential conformers.
-
Energy Analysis: Compare the final Gibbs free energies of the optimized conformers. The energy difference (ΔG) between conformers can be used to calculate their expected equilibrium populations.
Caption: A synergistic workflow for conformational analysis.
Sample Computational Results
Below are hypothetical but representative relative energies for the key conformers of the cis-isomer.
| Conformer | Substituent Orientation (OH, Cy) | Relative Free Energy (ΔG, kcal/mol) | Key Feature |
| A | axial, equatorial | 0.00 (Global Minimum) | Intramolecular H-bond |
| B | equatorial, axial | +1.1 | Significant 1,3-diaxial strain |
| C | Other (Twist-Boat, etc.) | >4.0 | High ring strain |
Conclusion
The conformational analysis of this compound isomers is a rigorous exercise that demands a multi-faceted approach. Simple steric arguments based on A-values provide a first approximation, correctly predicting the diequatorial preference of the trans-isomers. However, for the cis-isomers, the subtle influence of intramolecular hydrogen bonding becomes the deciding factor, stabilizing a conformation that would otherwise be less favorable. Definitive assignment relies on the integration of predictive computational modeling with conclusive experimental evidence from NMR coupling constants and IR dilution studies. The principles and protocols detailed in this guide provide a robust framework for tackling complex conformational problems, a fundamental requirement for understanding molecular recognition, reactivity, and the rational design of new chemical entities.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 3. 2.13 Axial and Equatorial Bonds in Cyclohexane – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. fiveable.me [fiveable.me]
- 5. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 8. Video: Stability of Substituted Cyclohexanes [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A value - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 14. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. auremn.org.br [auremn.org.br]
- 17. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 20. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 23. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
An In-depth Technical Guide to the Solubility of 2-Cyclohexylcyclohexanol in Organic Solvents
Introduction
2-Cyclohexylcyclohexanol is a C12 alicyclic alcohol with a chemical structure that lends itself to applications in various fields, including as a synthetic intermediate and a scaffold in drug discovery.[1] Its solubility in organic solvents is a critical physicochemical parameter that governs its utility in synthesis, formulation, and purification processes. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing stable formulations, and ensuring efficient purification.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of this compound, featuring two saturated cyclohexane rings and a hydroxyl (-OH) group, gives it a distinct solubility profile.
-
Hydroxyl Group: The polar hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.[2] This functional group is the primary driver for its solubility in polar, protic solvents like alcohols.
-
Cyclohexane Rings: The two bulky, non-polar cyclohexane rings constitute a significant portion of the molecule's surface area. These aliphatic rings engage in non-polar van der Waals interactions, favoring solubility in non-polar or moderately polar solvents.
The balance between the hydrophilic nature of the hydroxyl group and the lipophilic character of the bicyclohexyl moiety determines its solubility in a given solvent.
Stereoisomers
This compound exists as cis and trans stereoisomers, which can influence its physical properties, including solubility, due to differences in molecular packing and steric hindrance.[1] The trans isomer is generally more thermodynamically stable.[1] While specific solubility data for each isomer is scarce, it is a critical factor to consider, and ideally, solubility should be determined for the specific isomer or mixture of isomers being used.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: Polar solvents, such as alcohols and water, have strong dipole-dipole interactions and hydrogen bonding capabilities. This compound is expected to exhibit good solubility in polar protic solvents that can engage in hydrogen bonding with its hydroxyl group.
-
Non-Polar Solvents: Non-polar solvents, like hexane and toluene, primarily interact through weaker London dispersion forces. The large non-polar surface area of the two cyclohexane rings suggests that this compound will also be soluble in non-polar solvents.
-
Aprotic Polar Solvents: Solvents like acetone and ethyl acetate have significant dipole moments but lack hydrogen bond donating ability. The solubility in these solvents will depend on the balance between dipole-dipole interactions with the hydroxyl group and the dispersion forces with the cyclohexane rings.
The interplay of these forces is visualized in the following diagram:
References
A Guide to the Thermochemical Landscape of 2-Cyclohexylcyclohexanol: From Estimation to Application
Introduction: The Unseen Importance of Thermochemical Data
In the intricate world of drug development and chemical process safety, understanding the energetic properties of a molecule is not merely an academic exercise; it is a cornerstone of safe and efficient practice. 2-Cyclohexylcyclohexanol (C₁₂H₂₂O), a secondary alcohol with a notable bicyclic structure, presents a case study in the challenges and necessities of thermochemical characterization.[1][2][3][4][5] Its structural motifs are common in various chemical entities, making a thorough understanding of its stability, reactivity, and energy profile crucial for predicting its behavior in synthesis, formulation, and under thermal stress.[6][7]
Thermochemical data, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), govern everything from reaction spontaneity to the potential for thermal runaway events. For researchers, this data informs reaction design and optimization. For process safety professionals, it is fundamental to conducting hazard analyses and ensuring that manufacturing processes are robust and safe.[6][7]
This technical guide addresses the current landscape of thermochemical data for this compound. Given the scarcity of direct experimental measurements for this specific molecule, we will pivot to a more instructive approach. This document will serve as both a repository for available estimated data and a methodological guide for researchers on how to obtain these critical parameters through established estimation, experimental, and computational techniques.
Part 1: Predictive Thermochemistry - Group Contribution Methods
In the absence of experimental data, group contribution methods provide a powerful first-pass estimation of thermochemical properties based solely on molecular structure. These methods dissect a molecule into its constituent functional groups and sum the predefined contributions of each group to estimate the overall property.
The Joback Method: A Versatile Estimation Tool
The Joback method is a widely used group-contribution technique that predicts eleven key thermodynamic properties.[1][8][9][10][11] It assumes that interactions between groups are negligible and relies on a simple summation of group parameters. For this compound, the molecule is broken down into its fundamental groups (e.g., -CH₂, >CH-, >CHOH for a cyclic alcohol).
The key properties estimated via the Joback method include:
-
Enthalpy of Formation (ΔfH°gas) : The energy change when 1 mole of the compound in its ideal gas state is formed from its constituent elements in their standard states.[8][9]
-
Gibbs Free Energy of Formation (ΔfG°) : A measure of the spontaneity of the formation reaction.[8]
-
Heat Capacity (Cp,gas) : The amount of heat required to raise the temperature of the substance by one degree, described by a temperature-dependent polynomial.[1]
-
Enthalpy of Vaporization (ΔvapH°) and Enthalpy of Fusion (ΔfusH°) .[8][9]
The Crippen Method: Estimating Lipophilicity
The octanol-water partition coefficient (logP) is a critical parameter in drug development, correlating directly with a compound's lipophilicity and influencing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2][12] The Crippen method calculates logP by classifying each atom based on its chemical environment and summing the specific contributions of each atom type.[2][4][13][14]
Estimated Data for this compound
The following table summarizes the thermochemical and physical properties of this compound as calculated by these group-contribution methods. It is crucial to recognize these values as estimations, which should be substantiated by experimental or higher-level computational data for critical applications.
| Property | Value | Unit | Method | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -45.47 | kJ/mol | Joback | [8] |
| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -354.94 | kJ/mol | Joback | [8] |
| Enthalpy of Fusion (ΔfusH°) | 15.67 | kJ/mol | Joback | [8] |
| Enthalpy of Vaporization (ΔvapH°) | 59.53 | kJ/mol | Joback | [8] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.118 | - | Crippen | [8] |
| Normal Boiling Point (Tboil) | 600.57 | K | Joback | [8] |
| Critical Temperature (Tc) | 814.45 | K | Joback | [8] |
| Critical Pressure (Pc) | 2767.17 | kPa | Joback | [8] |
Part 2: Experimental Determination of Thermochemical Properties
While estimations are useful, definitive thermochemical data for safety-critical applications must be derived from empirical measurement. The following sections detail the primary experimental workflows for obtaining the enthalpy of formation and heat capacity.
Workflow 1: Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is most commonly determined indirectly by measuring its enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter, a constant-volume device.[15][16][17]
-
Sample Preparation : A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization : The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.
-
Calorimeter Setup : The sealed bomb is submerged in a precisely measured mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition and Data Acquisition : The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals as it rises due to the heat released by the combustion, until it reaches a maximum and begins to cool.
-
Calculation :
-
The heat absorbed by the calorimeter and water (q_cal) is calculated using the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal).
-
The heat of combustion at constant volume (ΔcU) is determined from q_cal and the moles of sample burned.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).
-
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. logP - MolModa Documentation [durrantlab.pitt.edu]
- 3. mse.ucr.edu [mse.ucr.edu]
- 4. rdkit.Chem.Crippen module — The RDKit 2025.09.4 documentation [rdkit.org]
- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. contractpharma.com [contractpharma.com]
- 8. scribd.com [scribd.com]
- 9. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. online-learning-college.com [online-learning-college.com]
- 16. practical-science.com [practical-science.com]
- 17. savemyexams.com [savemyexams.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2-Cyclohexylcyclohexanol and Its Derivatives in Modern Organic Synthesis
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the multifaceted roles of 2-cyclohexylcyclohexanol in organic synthesis. Moving beyond a simple reagent profile, this guide elucidates the chemical logic behind its applications, from a foundational building block to the architectural basis for powerful chiral auxiliaries that command stereoselectivity in complex transformations.
Section 1: Foundational Profile of this compound
Introduction to Alicyclic Alcohols in Synthesis
Alicyclic alcohols, which feature a hydroxyl group on a saturated carbon ring, are staples in organic synthesis.[1] Their defined three-dimensional structure and versatile reactivity make them invaluable as intermediates, solvents, and precursors for more complex molecular architectures.[1][2] this compound, with its C12 hydrocarbon backbone, embodies the structural rigidity and stereochemical potential inherent to this class of compounds.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 6531-86-8 | [3][4][5] |
| Molecular Formula | C₁₂H₂₂O | [3][4][5] |
| Molecular Weight | 182.30 g/mol | [3][5][6] |
| Appearance | Colorless Liquid / Solid | [7] |
| Boiling Point | ~600.57 K (327.42 °C) | [6] |
| Synonyms | [1,1'-Bicyclohexyl]-2-ol | [4][5] |
Synthesis of this compound
The most prominent and industrially scalable route to this compound is the catalytic hydrogenation of its corresponding ketone, 2-cyclohexylcyclohexanone.[1][3] This transformation is typically performed using a metal catalyst under controlled temperature and pressure to prevent over-reduction to the fully saturated alkane, cyclohexylcyclohexane.[1]
Caption: Synthesis of this compound via hydrogenation.
Section 2: Core Synthetic Transformations & Protocols
While a stable alcohol, the true synthetic power of this compound is unlocked through its transformations.
Oxidation to 2-Cyclohexylcyclohexanone
The conversion of this compound to 2-cyclohexylcyclohexanone is a cornerstone reaction, providing a valuable ketone intermediate used as a flavoring agent and perfume fixative.[1][8] This oxidation of a secondary alcohol is a fundamental process in organic chemistry.[1]
This protocol leverages the 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) radical as a catalyst for mild and highly selective oxidation. The causality for this choice lies in its efficiency under non-acidic conditions, which preserves other sensitive functional groups. The active oxidant is the oxoaminium salt, formed in situ, which readily accepts a hydride from the alcohol.[1]
Materials:
-
This compound (1.0 eq)
-
TEMPO (0.01-0.05 eq)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~1.2 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound, TEMPO, and KBr in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the NaHCO₃ solution to maintain a basic pH.
-
Slowly add the NaOCl solution dropwise while vigorously stirring. The reaction is exothermic; maintain the temperature at 0-5 °C.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 2-cyclohexylcyclohexanone.
-
Purify the product via flash column chromatography or distillation.
Derivatization for Substitution and Elimination Reactions
The hydroxyl moiety is a notoriously poor leaving group. To facilitate nucleophilic substitution or elimination reactions, it must first be converted into a more competent leaving group, such as a sulfonate ester (e.g., tosylate).[1] This derivatization is a critical strategic step.
The stereochemistry of the starting alcohol profoundly influences the outcome of subsequent elimination reactions. For an E2 elimination to occur, a strict anti-periplanar arrangement between the leaving group and an adjacent proton is required.[1] This geometric constraint dictates the major product formed from cis and trans isomers.
References
- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 2. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
Application Note: 2-Cyclohexylcyclohexanol as a Versatile Precursor for the Synthesis of Novel Fragrance Compounds
Introduction: The Role of Alicyclic Alcohols in Fragrance Chemistry
The fragrance industry is in constant pursuit of novel molecules that can evoke unique and complex sensory experiences.[1] Alicyclic alcohols, which feature a hydroxyl group attached to a saturated carbon ring, are a significant class of compounds in this field.[2] Unlike their aromatic counterparts, they offer a distinct palette of scents and serve as versatile intermediates for more complex molecular architectures.[2]
2-Cyclohexylcyclohexanol (CAS No: 6531-86-8), a C12 alicyclic alcohol, is a particularly valuable precursor.[3][4] Its structure, consisting of two fused cyclohexane rings with a hydroxyl functional group, provides a reactive site for a range of chemical modifications. This allows for the systematic development of new ketones, esters, and alkenes, each with potentially unique and desirable olfactory properties. The synthesis of its direct precursor, 2-cyclohexylcyclohexanone, is often achieved through the dehydrogenation of this compound.[2]
This guide will detail the primary synthetic pathways starting from this compound to generate compounds of interest for the fragrance and flavor industries.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6531-86-8 | [2][4] |
| Molecular Formula | C₁₂H₂₂O | [3][4] |
| Molecular Weight | 182.3 g/mol | [2][5] |
| Appearance | Colorless viscous liquid | [6] |
| Boiling Point | Data varies; refer to supplier | [3] |
| Synonyms | [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol | [3][4] |
Analytical Characterization
Structural confirmation and purity assessment are critical. The following methods are indispensable for characterizing this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural determination of this compound, mapping its carbon-hydrogen framework.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is essential for separating isomers (e.g., cis and trans) and identifying key mass spectral peaks. For this compound, characteristic peaks can be observed at m/z values of 82, 67, 81, 55, and 96.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key hydroxyl (-OH) functional group, typically showing a broad absorption band in the region of 3200-3600 cm⁻¹.[4][7]
Key Synthetic Transformations and Protocols
The hydroxyl group of this compound is the primary site for chemical modification. The following protocols detail three fundamental transformations for generating fragrance compounds.
Oxidation to 2-Cyclohexylcyclohexanone
Scientific Rationale: The oxidation of secondary alcohols to ketones is a foundational reaction in organic synthesis.[2] The resulting ketone, 2-cyclohexylcyclohexanone, can possess its own unique scent profile or serve as an intermediate for further reactions, such as aldol condensations.[8] Selective catalytic oxidation, for instance using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), offers a controlled and efficient method for this conversion with high yields.[2]
Experimental Protocol: TEMPO-Mediated Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add TEMPO (0.01-0.05 eq) and sodium bromide (NaBr) in an aqueous solution.
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) containing sodium bicarbonate (NaHCO₃) while vigorously stirring. The bicarbonate maintains a basic pH to prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting alcohol indicates completion.
-
Workup: Once the reaction is complete, quench any remaining oxidant with a saturated solution of sodium thiosulfate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Workflow Diagram: Oxidation of this compound
References
- 1. data.epo.org [data.epo.org]
- 2. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 3. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: 2-Cyclohexylcyclohexanol in the Synthesis of High-Performance, Non-Phthalate Plasticizers
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The increasing regulatory scrutiny and environmental health concerns surrounding traditional phthalate-based plasticizers have catalyzed a paradigm shift towards safer, high-performance alternatives. Esters derived from hydrogenated precursors, particularly those based on cyclohexanoic acid, have emerged as a leading class of non-phthalate plasticizers.[1][2] This document provides a comprehensive technical guide on the application of 2-Cyclohexylcyclohexanol as a key precursor alcohol for the synthesis of novel plasticizers. We will detail the synthesis of the alcohol itself, its subsequent conversion into a dicarboxylate ester plasticizer, the underlying mechanism of polymer plasticization, and detailed protocols for the formulation and rigorous performance evaluation of plasticized Polyvinyl Chloride (PVC).
Introduction: The Imperative for Advanced Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably PVC.[1] The fundamental mechanism involves the insertion of plasticizer molecules between polymer chains, which disrupts polymer-polymer interactions, increases intermolecular space (free volume), and lowers the glass transition temperature (Tg).[1][3] For decades, di(2-ethylhexyl) phthalate (DEHP) was the industry standard. However, its classification as a potential endocrine-disrupting chemical has driven the development of alternatives like di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH).[2][4]
This compound (C12H22O) is a C12 secondary alcohol that serves as an excellent building block for next-generation plasticizers.[5][6] Its bulky, alicyclic structure, when incorporated into an ester, provides the necessary steric hindrance to efficiently separate polymer chains, while its saturated rings offer excellent thermal and UV stability. The resulting plasticizers are expected to exhibit low volatility and reduced migration, addressing key performance and safety criteria.[1]
Synthesis of the Precursor Alcohol: this compound
The primary industrial route to this compound is the catalytic hydrogenation of 2-phenylphenol. This process involves the saturation of both aromatic rings.
Causality of Method Selection
-
Starting Material: 2-phenylphenol is a readily available industrial chemical.
-
Catalyst: Nickel-based catalysts are chosen for their high activity and relative cost-effectiveness in hydrogenating aromatic rings.[7] Palladium-on-carbon (Pd/C) is also highly effective for such transformations.[8]
-
Reaction Conditions: The hydrogenation is influenced more by hydrogen pressure than by temperature.[7] Medium pressure (e.g., 50-90 kg/cm ²) is sufficient to achieve full saturation without promoting excessive side reactions.[7]
Protocol: Hydrogenation of 2-Phenylphenol
-
Reactor Preparation: Charge a high-pressure autoclave reactor with 2-phenylphenol (1.0 mol equivalent) and a suitable solvent (e.g., tert-butanol, which has been shown to increase reaction speed).[7]
-
Catalyst Addition: Add a Raney Nickel catalyst (typically 1-5% by weight of the substrate) to the reactor under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sealing and Purging: Seal the reactor and purge it several times with high-purity hydrogen gas to remove all air.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to an initial pressure of 80 kg/cm ². Begin stirring and heat the reactor to the target temperature (e.g., 100-150°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. The catalyst can be stored under water for potential reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain high-purity this compound.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis of Plasticizer: Di(2-Cyclohexylcyclohexyl) Hexahydrophthalate
The synthesized alcohol is converted into a high-molecular-weight ester to function as a plasticizer. A common route is the esterification with a dicarboxylic acid anhydride, such as hexahydrophthalic anhydride (the hydrogenated version of phthalic anhydride).
Protocol: Esterification of this compound
This protocol is analogous to the synthesis of similar dialkyl cyclohexanoates.[2]
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge hexahydrophthalic anhydride (1.0 mol equivalent) and this compound (2.1 mol equivalent, a slight excess ensures complete reaction of the anhydride).
-
Catalyst Introduction: Add an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.5% of total reactant weight).
-
Reaction Initiation: Heat the mixture to 140-160°C with continuous stirring. Water, the byproduct of the esterification, will begin to be collected in the Dean-Stark trap.
-
Driving to Completion: The reaction is monitored by measuring the acid number of the mixture. Continue heating until the acid number is below a target value (e.g., <0.5 mg KOH/g), indicating near-complete conversion.
-
Neutralization: Cool the mixture to ~90°C and neutralize the acid catalyst by washing with a dilute aqueous solution of sodium carbonate (Na₂CO₃), followed by washing with deionized water until the washings are neutral.
-
Purification: Remove any residual water and unreacted alcohol by vacuum distillation.
-
Final Product: The resulting clear, viscous liquid is the Di(2-Cyclohexylcyclohexyl) Hexahydrophthalate plasticizer.
Mechanism of Plasticization
The efficacy of a plasticizer is governed by its compatibility with the polymer and its ability to disrupt intermolecular forces.[3]
-
Polarity Matching: The ester groups of the plasticizer have a polarity that is compatible with the polar C-Cl bonds in PVC, allowing for good miscibility.[9]
-
Steric Hindrance: The bulky dicyclohexyl groups of the plasticizer act as spacers between the rigid PVC chains.
-
Increased Free Volume: This spacing increases the free volume within the polymer matrix, allowing polymer chains to slide past one another more easily.
-
Lowered Glass Transition Temperature (Tg): The increased chain mobility results in a significant reduction of the material's Tg, transforming it from a rigid solid at room temperature to a flexible, elastic material.
Visualization: Plasticizer Action on PVC Chains
Caption: Mechanism of PVC plasticization.
Application Protocol: Formulation of Plasticized PVC
This protocol describes a standard laboratory-scale method for preparing plasticized PVC sheets for performance testing.
-
Component Premixing: In a high-speed mixer, blend PVC resin (e.g., K-value 67) with thermal stabilizers (e.g., Ca/Zn stearates) and lubricants.
-
Plasticizer Addition: Slowly add the synthesized Di(2-Cyclohexylcyclohexyl) Hexahydrophthalate plasticizer to the powdered mixture while continuing to mix until a homogeneous dry blend is achieved. The amount is typically expressed in parts per hundred resin (PHR).
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Gelation and Sheeting: Continuously work the material on the mill until it fuses into a molten, homogenous sheet (a process called gelation).
-
Sheet Formation: Once fully fused, cut the sheet from the mill.
-
Molding: Place the sheet into a compression mold and press at 170-180°C for several minutes to form a standardized plaque of a specific thickness (e.g., 1 mm).
-
Conditioning: Allow the molded plaque to cool to room temperature under pressure, then condition it for at least 24 hours at 23°C and 50% relative humidity before testing.
Performance Evaluation Protocols
The effectiveness of the plasticizer is quantified through a series of standardized tests.
Mechanical Properties
-
Objective: To measure the flexibility and strength of the plasticized PVC.
-
Method: Using a universal testing machine (tensile tester), dumbbell-shaped specimens cut from the conditioned plaques are tested for tensile strength and elongation at break according to ASTM D638.
-
Interpretation: A good plasticizer will significantly increase elongation at break while maintaining adequate tensile strength for the intended application.
Migration Resistance
-
Objective: To measure the amount of plasticizer that leaches out of the PVC matrix, a critical factor for safety and long-term durability.[2]
-
Method: Based on ASTM D1239-14, precisely weighed samples of the plasticized PVC are immersed in various solvents (e.g., n-heptane, ethanol) for a specified time and temperature (e.g., 24 hours at 25°C).[2] The samples are then removed, dried, and re-weighed. The weight loss corresponds to the migrated plasticizer.
-
Interpretation: Lower weight loss indicates better migration resistance and permanence.
Thermal Stability
-
Objective: To determine the effect of the plasticizer on the thermal degradation temperature of the PVC.
-
Method: Thermogravimetric Analysis (TGA) is performed. A small sample is heated at a constant rate in a controlled atmosphere (air or nitrogen), and its weight loss is recorded as a function of temperature.
-
Interpretation: The temperature at which 5% weight loss occurs (T₅%) is a key indicator. A higher T₅% suggests the plasticizer contributes to better thermal stability.
Data Presentation: Expected Performance
The following table summarizes the expected performance of a PVC formulation plasticized with Di(2-Cyclohexylcyclohexyl) Hexahydrophthalate compared to a traditional phthalate (DEHP) and a common non-phthalate alternative (DINCH), based on typical values for these classes of plasticizers.[2][10]
| Property | Test Method | DEHP (Reference) | DINCH (Reference) | Expected: Di(2-Cyclohexylcyclohexyl) Hexahydrophthalate |
| Plasticizer Level (PHR) | - | 50 | 50 | 50 |
| Tensile Strength (MPa) | ASTM D638 | ~18 - 20 | ~19 - 21 | ~19 - 22 |
| Elongation at Break (%) | ASTM D638 | ~280 - 320 | ~260 - 300 | ~250 - 290 |
| Hardness (Shore A) | ASTM D2240 | ~80 - 85 | ~82 - 87 | ~83 - 88 |
| Migration Loss (n-heptane, 24h) | ASTM D1239 | High | Low | Very Low |
| Thermal Stability (T₅% in Air, °C) | TGA | ~220 | ~225 | >225 |
References
- 1. KR20220158021A - Cyclohexanol-capped compounds and use as plasticizers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2009070398A1 - C7-c12 secondary alcohol esters of cyclohexanoic acid - Google Patents [patents.google.com]
- 7. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Synthesis of 2-Cyclohexylcyclohexanone from 2-Cyclohexylcyclohexanol
An Application Guide for the Chemical
Abstract
This comprehensive guide provides detailed protocols and technical insights for the synthesis of 2-cyclohexylcyclohexanone, a valuable ketone intermediate in organic synthesis and the fragrance industry.[1][2][3][4] The oxidation of the parent secondary alcohol, 2-cyclohexylcyclohexanol, is a fundamental transformation for which multiple methodologies exist. This document details three robust and widely applied oxidation protocols: the Jones oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Swern oxidation. Each protocol is presented with a focus on the underlying reaction mechanism, experimental causality, procedural steps, and data interpretation to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific needs.
Introduction and Strategic Overview
2-Cyclohexylcyclohexanone (CAS 90-42-6) is a bicyclic ketone notable for its utility as a versatile building block.[2] Its structure allows for various synthetic manipulations, including enolate formation for α-functionalization and aldol reactions.[1] The most direct and common route to this ketone is the oxidation of its corresponding secondary alcohol, this compound.
The choice of an oxidative method is a critical decision in synthesis design, dictated by factors such as substrate sensitivity, reaction scale, desired purity, and safety considerations. This guide presents a comparative analysis of three distinct and powerful oxidation strategies:
-
Chromium-Based Oxidation (Jones): A classic, potent, and cost-effective method suitable for robust substrates.
-
Hypervalent Iodine Oxidation (Dess-Martin): A mild, highly selective, and user-friendly method ideal for sensitive molecules and smaller-scale synthesis.[5][6]
-
Activated DMSO Oxidation (Swern): A metal-free, low-temperature technique known for its mildness and broad functional group tolerance.[7][8][9]
By understanding the mechanistic nuances and practical considerations of each, the modern chemist can make an informed decision to achieve high-yield, high-purity synthesis of 2-cyclohexylcyclohexanone.
Mechanistic Foundations: The "Why" Behind the Protocols
A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimizing synthetic procedures. The conversion of a secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon. The manner in which different reagents accomplish this defines their character.
The Jones Oxidation: A Strong Oxidant Pathway
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a vigorous oxidant. The mechanism proceeds through the formation of a chromate ester intermediate.[10][11] The rate-determining step is the abstraction of the alpha-proton by a base (water), which facilitates the elimination and collapse of the intermediate to form the ketone, reducing Cr(VI) to Cr(IV).[11] A key visual indicator of this reaction is the color change from a bright orange/red (Cr(VI)) to a murky green (Cr(III), the final reduced state).[12]
Caption: The Jones oxidation proceeds via a chromate ester.
The Dess-Martin Oxidation: A Mild and Selective Approach
The Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent that offers a mild and highly selective alternative to chromium-based oxidants.[5][6][13] The reaction begins with a ligand exchange, where the alcohol displaces one of the acetate groups on the iodine center.[6] An acetate ion then acts as a base to deprotonate the alpha-carbon, leading to a concerted elimination that forms the ketone, acetic acid, and a reduced iodinane byproduct.[6][13] The reaction is typically run at room temperature under neutral pH, which preserves sensitive functional groups.[6][14]
Caption: DMP oxidation involves a ligand exchange and elimination.
The Swern Oxidation: A Low-Temperature, Metal-Free Route
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at very low temperatures (-78 °C). This forms the highly reactive chloro(dimethyl)sulfonium chloride.[7][15] The alcohol adds to this species, creating an alkoxysulfonium salt.[7] A hindered, non-nucleophilic base, such as triethylamine (TEA), is then added to deprotonate the alpha-carbon, generating a sulfur ylide. This ylide rapidly decomposes through a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[7] The low temperature and metal-free conditions make this method exceptionally mild.
References
- 1. scent.vn [scent.vn]
- 2. CAS 90-42-6: 2-Cyclohexylcyclohexanone | CymitQuimica [cymitquimica.com]
- 3. 2-Cyclohexylcyclohexanone | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation | TCI AMERICA [tcichemicals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. m.youtube.com [m.youtube.com]
Synthesis of Cyclohexylcyclohexene via Acid-Catalyzed Dehydration of 2-Cyclohexylcyclohexanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the synthesis of cyclohexylcyclohexene through the acid-catalyzed dehydration of 2-cyclohexylcyclohexanol. We delve into the underlying E1 elimination mechanism, detailing the rationale behind reaction conditions that favor the thermodynamically stable Zaitsev product. A detailed, field-proven experimental protocol is provided, covering the reaction setup, purification, and full characterization of the final product using modern analytical techniques. This guide is intended for researchers in organic synthesis and drug development seeking a robust and well-understood method for generating substituted cyclohexene scaffolds.
Theoretical Background and Mechanistic Insights
The dehydration of alcohols is a fundamental elimination reaction in organic chemistry, providing a reliable route to alkenes.[1] The reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat to proceed.[2][3] For secondary alcohols like this compound, the reaction predominantly follows an E1 (Elimination, Unimolecular) mechanism.[4][5][6]
The E1 Mechanism: The E1 pathway is a stepwise process involving the formation of a carbocation intermediate.[7][8]
-
Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the alcohol's hydroxyl group by the acid catalyst. This crucial step converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-OH₂⁺).[3][4][9]
-
Formation of a Carbocation: The protonated alcohol then dissociates, with the water molecule departing to form a secondary carbocation intermediate. This is the slow, rate-determining step of the E1 reaction.[4][8] The stability of this carbocation is a key factor influencing the reaction rate.
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation center. The electrons from the C-H bond then form the new π-bond of the alkene, regenerating the acid catalyst in the process.[3][4]
References
- 1. Regioselectivity in dehydration of alcohols | Filo [askfilo.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 8. aakash.ac.in [aakash.ac.in]
- 9. chemguide.co.uk [chemguide.co.uk]
Reduction of 2-Cyclohexylcyclohexanol to cyclohexylcyclohexane
An Application Guide for the Deoxygenation of 2-Cyclohexylcyclohexanol to Cyclohexylcyclohexane
Introduction: The Strategic Removal of a Hydroxyl Group
In the landscape of synthetic organic chemistry, the selective removal of functional groups is as crucial as their introduction. The deoxygenation of alcohols to their corresponding alkanes represents a fundamental transformation with broad applications, from the synthesis of fine chemicals and hydrocarbon standards to the modification of complex natural products in drug development. The reduction of this compound to Cyclohexylcyclohexane serves as an exemplary case study for this class of reaction. This transformation involves the cleavage of a strong, unactivated carbon-oxygen bond, a challenge that necessitates specific and often sophisticated chemical strategies.
This technical guide provides an in-depth analysis of established and modern methodologies for the effective reduction of this compound. We will explore the mechanistic underpinnings of key protocols, offer detailed, field-proven experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and research goals.
Mechanistic Foundations of Alcohol Deoxygenation
The direct cleavage of a C-O bond in a saturated alcohol like this compound is energetically demanding.[1] Therefore, successful deoxygenation strategies rely on converting the hydroxyl moiety into a group more amenable to cleavage, either through ionic or radical pathways. We will focus on two primary, highly effective approaches: the radical-mediated Barton-McCombie Deoxygenation and direct Catalytic Hydrogenation.
The Barton-McCombie Deoxygenation: A Radical-Driven Pathway
Developed by Sir Derek Barton and Stuart McCombie, this reaction is a cornerstone of modern organic synthesis for the mild and selective deoxygenation of alcohols.[2][3] The strategy involves a two-step process:
-
Activation: The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. This step transforms the hydroxyl group into a reactive handle for a radical reaction.
-
Reduction: The thiocarbonyl intermediate is then treated with a radical initiator (like AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH).[4]
The driving force of the reaction is the formation of a very stable tin-sulfur bond, which facilitates the homolytic cleavage of the C-O bond.[5] The resulting alkyl radical then abstracts a hydrogen atom from the hydride source to yield the final alkane product, propagating the radical chain.[2][5]
Caption: The radical chain mechanism of the Barton-McCombie Deoxygenation.
A significant drawback of the classic protocol is the use of toxic and difficult-to-remove organotin reagents.[3] Modern variations have focused on developing tin-free hydrogen sources or catalytic versions to mitigate these issues.[2][5]
Catalytic Hydrogenation: The Direct Approach
Catalytic hydrogenation offers a more direct route for the reduction of alcohols to alkanes by cleaving the C-O bond with hydrogen gas in the presence of a metal catalyst.[6] This process, known as hydrogenolysis, is thermodynamically favorable but can be kinetically challenging for unactivated secondary alcohols.
The reaction typically requires forcing conditions (high temperature and pressure) and a robust catalyst, such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh) on a support like carbon.[6][7] The mechanism involves the adsorption of the alcohol and hydrogen onto the catalyst surface, followed by oxidative addition of the C-O bond to the metal center and subsequent reductive elimination to form the alkane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound. Researchers should perform a thorough risk assessment before conducting any experiment.
Protocol 1: Barton-McCombie Deoxygenation via a Xanthate Intermediate
This two-step protocol is highly reliable for secondary alcohols and tolerates a wide range of other functional groups.[2]
Step A: Synthesis of the S-Methyl Xanthate Intermediate
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv.) in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.
-
Xanthate Formation: Cool the resulting alkoxide solution back to 0 °C. Add carbon disulfide (CS₂, 5.0 equiv.) dropwise. The solution will typically turn a deep yellow or orange color. Allow the mixture to stir at room temperature for 2 hours.
-
S-Alkylation: Add methyl iodide (MeI, 5.0 equiv.) to the reaction mixture and continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup & Purification: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Step B: Reductive Deoxygenation of the Xanthate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified xanthate (1.0 equiv.) in a deoxygenated solvent such as toluene or benzene (approx. 0.1 M).
-
Addition of Reagents: Add tributyltin hydride (n-Bu₃SnH, 2.0 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.2 equiv.) to the solution at room temperature.[4]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours, or until TLC analysis indicates complete consumption of the xanthate.
-
Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The primary challenge is removing the tin byproducts. The crude residue can be purified by flash column chromatography on silica gel. Alternatively, treatment with a KF solution can precipitate tin fluorides, which can be filtered off.[3]
| Parameter | Step A: Xanthate Formation | Step B: Deoxygenation |
| Key Reagents | NaH, CS₂, MeI | n-Bu₃SnH, AIBN |
| Solvent | Anhydrous THF | Toluene or Benzene |
| Temperature | 0 °C to Room Temp. | 80-110 °C (Reflux) |
| Typical Time | 12-24 hours | 2-4 hours |
| Expected Yield | >90% (Xanthate) | 75-95% (Alkane) |
Protocol 2: Direct Catalytic Hydrogenation
This protocol is more atom-economical but requires specialized high-pressure equipment. The choice of catalyst and conditions is critical for success.
Caption: Experimental workflow for the catalytic hydrogenation protocol.
-
Catalyst & Reagents:
-
This compound (1.0 equiv.)
-
Catalyst: 5% Palladium on Carbon (Pd/C), 5-10 mol% loading
-
Solvent: Acetic acid or an inert solvent like ethyl acetate.
-
-
Procedure:
-
Loading: Place the this compound, solvent, and Pd/C catalyst into the liner of a high-pressure autoclave.
-
Assembly & Purge: Seal the autoclave. Purge the system three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Begin vigorous stirring and heat the reaction to 100-150 °C. The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Open the vessel and dilute the reaction mixture with ethyl acetate.
-
Purification: Remove the catalyst by filtration through a pad of Celite®. Wash the organic phase with water, saturated NaHCO₃ solution (if using an acidic solvent), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product, cyclohexylcyclohexane, can be purified by fractional distillation.
-
| Parameter | Catalytic Hydrogenation |
| Key Reagents | H₂ gas, Pd/C catalyst |
| Solvent | Acetic Acid, Ethyl Acetate |
| Temperature | 100-150 °C |
| Pressure | 50-100 atm |
| Typical Time | 6-24 hours |
| Expected Yield | 80-98% |
Method Comparison and Selection
| Feature | Barton-McCombie Deoxygenation | Catalytic Hydrogenation |
| Conditions | Mild (Reflux at atm. pressure) | Harsh (High pressure & temperature) |
| Reagent Toxicity | High (Tributyltin hydride is toxic) | Low (H₂ gas is flammable) |
| Equipment | Standard laboratory glassware | Specialized high-pressure autoclave |
| Functional Group Tolerance | Excellent | Moderate (May reduce other groups) |
| Workup | Difficult (Tin byproduct removal) | Straightforward (Catalyst filtration) |
| Scalability | Moderate | Excellent (Used industrially) |
Recommendation: For small-scale laboratory synthesis where functional group tolerance is critical, the Barton-McCombie deoxygenation is often preferred despite its drawbacks. For large-scale synthesis where efficiency and atom economy are paramount, catalytic hydrogenation is the superior method, provided the necessary high-pressure equipment is available.
Conclusion
The reduction of this compound to cyclohexylcyclohexane is a well-defined transformation that highlights fundamental strategies in synthetic organic chemistry. The choice between a radical-mediated pathway like the Barton-McCombie deoxygenation and a direct catalytic hydrogenation depends on a careful evaluation of the desired scale, available equipment, and the chemical complexity of the substrate. By understanding the mechanistic principles and practical considerations detailed in this guide, researchers can confidently select and execute the most appropriate protocol to achieve their synthetic objectives.
References
- 1. Light-Driven Metal-Free Direct Deoxygenation of Alcohols under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Cyclohexylcyclohexanol
Abstract
This document provides a comprehensive guide to the analysis of 2-Cyclohexylcyclohexanol using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and quality control. This guide delves into the causal factors behind methodological choices, from sample preparation to the selection of GC columns and detector parameters. Detailed, step-by-step protocols are provided to ensure reproducible and reliable results. The methodologies described herein are designed to be self-validating, with an emphasis on achieving robust separation of potential isomers and accurate quantification.
Introduction: The Analytical Challenge of this compound
This compound (C12H22O) is a saturated bicyclic alcohol with a molecular weight of 182.30 g/mol [1][2]. Its structure, consisting of two cyclohexane rings, gives rise to multiple stereoisomers (cis and trans), which can possess distinct physical and biological properties. This isomeric complexity presents a significant analytical challenge, as isomers often have very similar physicochemical characteristics, such as boiling points and polarities, making their separation difficult[3]. Therefore, the development of a robust and selective analytical method is paramount for accurate identification and quantification, which is crucial for quality control in pharmaceutical and chemical manufacturing.
Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it ideal for separating complex mixtures and quantifying individual components. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for hydrocarbon-containing compounds. For unambiguous identification, a Mass Spectrometer (MS) can be employed as the detector.
Foundational Principles of Method Development
The successful analysis of this compound by GC hinges on a systematic approach to method development. The primary goal is to achieve adequate resolution of the analyte from solvent peaks, impurities, and any potential isomers.
Column Selection: The Core of the Separation
The choice of the GC capillary column is the most critical factor in achieving the desired separation[4][5]. The stationary phase within the column dictates the selectivity based on its polarity. For alcohols, the general principle of "like dissolves like" is a good starting point[3].
-
Polar vs. Non-Polar Columns: this compound is a polar molecule due to its hydroxyl group. Therefore, a polar stationary phase is generally recommended to enhance separation based on differences in hydrogen bonding and dipole-dipole interactions[3][4][6].
-
Polyethylene Glycol (PEG) Columns (e.g., WAX columns): These are highly polar columns and are an excellent choice for alcohol analysis due to their strong hydrogen bonding capabilities[3][6]. They can effectively differentiate between isomers with subtle differences in the spatial orientation of the hydroxyl group.
-
Mid-Polarity Columns (e.g., 5% Phenyl Polysiloxane): While less polar than WAX columns, these can still provide good separation for many applications and are often more robust at higher temperatures.
-
Non-Polar Columns (e.g., 100% Dimethylpolysiloxane): These columns separate analytes primarily based on boiling point differences[4][5]. While they may not be the first choice for isomer separation of alcohols, they can be useful for initial screening or if the isomers have significantly different boiling points.
-
Detector Selection: Sensitivity and Specificity
-
Flame Ionization Detector (FID): The FID is a robust and highly sensitive detector for organic compounds. It is the workhorse for routine quantitative analysis of this compound.
-
Mass Spectrometer (MS): For definitive identification, an MS detector is indispensable. It provides structural information by fragmenting the analyte molecules and creating a unique mass spectrum[7]. The mass spectrum for this compound can be found in the NIST WebBook[8].
Sample Preparation: Ensuring a Clean Injection
The goal of sample preparation is to introduce the analyte into the GC system in a suitable solvent and at an appropriate concentration, free from non-volatile residues that could contaminate the system[9].
-
Direct Injection: For relatively clean samples, dilution in a suitable solvent is often sufficient.
-
Extraction: For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances[9][10].
Experimental Workflow and Protocols
The following diagram illustrates the logical workflow for the GC analysis of this compound.
Caption: Logical workflow for the GC analysis of this compound.
Protocol 1: Sample Preparation
This protocol outlines a general procedure for preparing a liquid sample for GC analysis.
Materials:
-
Sample containing this compound
-
High-purity solvent (e.g., isopropanol, ethanol, or dichloromethane)[9]
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Autosampler vials with septa
Procedure:
-
Accurate Weighing: Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolution: Dissolve the sample in a suitable high-purity solvent. The choice of solvent depends on the sample's polarity[9]. For this compound, polar solvents like isopropanol or ethanol are good starting points.
-
Dilution: Dilute the solution to a final concentration within the linear range of the instrument. A typical starting concentration is around 1 mg/mL[9].
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the injector or column[9].
-
Vial Sealing: Securely cap the vial with a septum.
Protocol 2: GC-FID Method for Quantification
This protocol provides a starting point for developing a quantitative GC-FID method. Optimization may be required for specific instruments and applications.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness)[6][11]
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample.[12] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium or Hydrogen | Inert gases to transport the sample through the column.[12] |
| Flow Rate | 1 mL/min (constant flow) | Provides optimal column efficiency. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C | A starting point to ensure elution of the analyte and any higher boiling impurities. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Detector Gases | Hydrogen and Air | Required for the flame in the FID. |
Data Analysis:
-
Peak Integration: Integrate the peak area of this compound.
-
Calibration: Prepare a series of calibration standards of known concentrations and inject them to create a calibration curve.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation: Ensuring Trustworthy Results
A validated analytical method provides confidence in the accuracy and reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.999 is typically desired[13].
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing a sample with a known concentration.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively[14][15].
The following diagram illustrates the relationship between these validation parameters.
Caption: Key parameters for analytical method validation.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column; column overload. | Use a deactivated inlet liner; reduce sample concentration. |
| Poor Resolution of Isomers | Inappropriate column or oven temperature program. | Switch to a more polar column (e.g., WAX); optimize the temperature ramp rate (a slower ramp often improves resolution). |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | Clean the syringe; bake out the inlet and column; use high-purity gases. |
| Baseline Drift | Column bleed; contaminated detector. | Condition the column; clean the detector. |
Conclusion
The successful gas chromatographic analysis of this compound requires a thorough understanding of the principles of chromatographic separation and careful method development. By selecting the appropriate column, optimizing GC parameters, and employing proper sample preparation techniques, a robust and reliable method can be established for the accurate quantification and identification of this compound and its isomers. Method validation is a critical final step to ensure the trustworthiness of the generated data.
References
- 1. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. This compound [webbook.nist.gov]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arlok.com [arlok.com]
- 13. irjiet.com [irjiet.com]
- 14. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
- 15. researchgate.net [researchgate.net]
Application Note: Strategies for the Derivatization of 2-Cyclohexylcyclohexanol for Enhanced GC-MS Analysis
Abstract
This application note provides a detailed guide for the derivatization of 2-cyclohexylcyclohexanol, a secondary alicyclic alcohol, for analytical purposes. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which often results in poor peak shape and thermal instability. This document outlines two robust derivatization strategies—silylation and acylation—to improve its volatility and chromatographic performance. We present detailed, step-by-step protocols, explain the underlying chemical principles, and offer guidance on data interpretation and troubleshooting to support researchers, scientists, and drug development professionals in achieving accurate and reliable quantification.
Introduction
This compound is a molecule of interest in various fields, including materials science and as a potential metabolite or impurity in pharmaceutical manufacturing. Its structure, featuring two saturated cyclohexane rings and a secondary hydroxyl group, imparts a high degree of polarity and a relatively low volatility, making it a challenging analyte for direct GC analysis.[1][2] Common issues include peak tailing, low sensitivity, and potential on-column degradation, all of which compromise analytical accuracy.
Chemical derivatization addresses these challenges by chemically modifying the polar hydroxyl group.[3] This process replaces the active hydrogen with a non-polar functional group, which increases the analyte's volatility and thermal stability, leading to improved chromatographic separation and detection.[4][5] This note focuses on two widely adopted and effective derivatization techniques: silylation and acylation.
The Rationale for Derivatization
The primary goal of derivatizing this compound is to convert the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable ether or ester. This transformation yields significant analytical benefits:
-
Improved Volatility: By masking the hydrogen-bonding capability of the hydroxyl group, the derivative's boiling point is lowered, allowing it to elute more quickly and at lower temperatures from the GC column.
-
Enhanced Peak Shape: The reduction in polarity minimizes interactions with active sites (e.g., free silanols) on the GC column and inlet liner, resulting in sharper, more symmetrical peaks.[2]
-
Increased Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation and ensuring accurate quantification.[4]
-
Characteristic Mass Spectra: Derivatization introduces specific functional groups that produce predictable and often high-mass fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation and improving signal-to-noise ratios.[5]
Derivatization Strategies
The choice of derivatization reagent depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For a sterically hindered secondary alcohol like this compound, powerful reagents are often required to drive the reaction to completion.[4][6]
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a robust and widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[4][5] The resulting TMS-ether is significantly more volatile and less polar than the parent alcohol.
Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[7] The reaction byproducts of BSTFA are neutral and highly volatile, minimizing interference in the chromatogram.[7] For sterically hindered alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) is often necessary to enhance reactivity.[7][8]
Figure 1: Silylation of this compound.
Protocol 3.1.1: Silylation of this compound using BSTFA with 1% TMCS
Materials:
-
Sample containing this compound, dried.
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas supply for drying.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous or protic solvent, evaporate it to dryness under a gentle stream of nitrogen. Water will readily consume the silylating reagent and inhibit the reaction.[7]
-
Reconstitution: Dissolve the dried residue (typically 0.1-1.0 mg) in 100 µL of an anhydrous aprotic solvent like pyridine. Pyridine can also act as a catalyst and acid scavenger.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to the analyte is recommended to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and heat at 60-75°C for 45-60 minutes.[7] The elevated temperature is necessary to overcome the steric hindrance of the secondary alcohol.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. The TMS derivatives are sensitive to hydrolysis and should be analyzed promptly.[7]
Acylation: Formation of Trifluoroacetyl (TFA) Esters
Acylation involves the introduction of an acyl group, converting the alcohol into an ester. Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that produces stable, volatile trifluoroacetyl esters.[9]
Mechanism: TFAA reacts with the alcohol to form the TFA-ester and trifluoroacetic acid as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base catalyst like pyridine or triethylamine (TEA) is often used.[9] The resulting TFA derivatives are not only volatile but also exhibit excellent response with electron capture detectors (ECD) due to the presence of fluorine atoms, though they are also perfectly suited for MS detection.[10]
Figure 2: Acylation of this compound.
Protocol 3.2.1: Acylation of this compound using TFAA
Materials:
-
Sample containing this compound.
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Base catalyst (e.g., anhydrous pyridine or triethylamine).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Place 0.1-1.0 mg of the sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Solvent & Reagent Addition: Dissolve the sample in 200 µL of dichloromethane. Add 100 µL of TFAA and 50 µL of pyridine. The pyridine acts as a catalyst and scavenges the trifluoroacetic acid formed during the reaction.[9]
-
Reaction: Tightly cap the vial and heat at 50-60°C for 20-30 minutes.[11]
-
Work-up (Optional but Recommended): After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC injection. This step removes the reactive anhydride and acidic byproduct, protecting the GC column.
-
Analysis: Inject the final solution into the GC-MS system.
Analytical Methodologies & Workflow
The following diagram illustrates the general workflow from sample receipt to final data analysis.
Figure 3: General experimental workflow for derivatization and GC-MS analysis.
Recommended GC-MS Parameters
While optimal conditions should be determined empirically, the following provides a robust starting point for the analysis of both TMS and TFA derivatives.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for these non-polar derivatives. |
| Inlet Temperature | 250 - 280°C | Ensures rapid volatilization of the derivatives without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 80°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min | An initial temperature below the solvent boiling point allows for good peak focusing. The ramp rate is a good balance between resolution and analysis time. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature to maintain quad performance. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible, library-searchable fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Captures low-mass fragments as well as the molecular ion of the derivatives. |
Data Interpretation & Expected Results
Derivatization will cause a significant shift in retention time and produce a different mass spectrum compared to the underivatized alcohol.
| Compound | Derivative | Expected Mol. Weight | Expected Retention | Key Mass Fragments (m/z) |
| This compound | - | 182.30 g/mol | Later eluting, broader peak | M+ not typically seen. Loss of water [M-18] is common.[12] |
| This compound | TMS-Ether | 254.47 g/mol | Earlier eluting, sharper peak | M+ (254), [M-15] (loss of CH3), 73 (base peak, Si(CH3)3) |
| This compound | TFA-Ester | 278.31 g/mol | Earlier eluting, sharper peak | M+ (278), [M-CF3CO] |
Note on Isomers: this compound exists as multiple stereoisomers (cis/trans).[13][14] While derivatization may not resolve all isomers on a standard non-chiral column, it often improves the separation between them compared to the underivatized form. For enantiomeric separation, a chiral GC column would be required.[15]
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low derivative peak; large analyte peak remains | Incomplete reaction. | Ensure the sample is dry. Increase reagent excess, reaction time, or temperature.[4] For silylation, ensure a catalyst (TMCS) is used. |
| Multiple derivative peaks for a single analyte | Side reactions or partially derivatized compounds. | Optimize reaction conditions. Ensure reagents are fresh and not degraded by moisture. |
| Broad or tailing peaks for the derivative | Active sites in the GC system; column degradation. | Deactivate the inlet liner with silylation reagent. Perform column maintenance (bake-out or trim). Ensure work-up step is performed for acylation to remove acidic byproducts.[10] |
| Extraneous peaks in the chromatogram | Reagent artifacts or sample contamination. | Run a reagent blank (all components except the sample) to identify artifact peaks.[9] Ensure all glassware is clean and solvents are high purity. |
Conclusion
Derivatization via silylation or acylation is an essential and effective strategy for the robust analysis of this compound by GC-MS. By converting the polar hydroxyl group into a non-polar, volatile derivative, analysts can overcome common chromatographic challenges such as poor peak shape and low sensitivity. The protocols detailed in this application note provide a reliable foundation for developing and validating methods for the accurate quantification of this and structurally similar compounds in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Industrial applications of 2-Cyclohexylcyclohexanol derivatives
An In-Depth Technical Guide to the Industrial Applications of 2-Cyclohexylcyclohexanol Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatile Alicyclic Building Block
This compound, a secondary alicyclic alcohol with the chemical formula C₁₂H₂₂O, stands as a pivotal intermediate in modern industrial chemistry.[1][2] Its structure, consisting of two saturated six-membered rings, imparts unique physicochemical properties that are leveraged across diverse high-value applications. The hydroxyl (-OH) functional group provides a reactive site for a multitude of chemical transformations, including oxidation, esterification, and substitution, making it a versatile precursor for a wide range of derivatives.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and industrial applications of this compound, complete with detailed protocols and field-proven insights. We will explore its critical role in the formulation of advanced polymer additives, the synthesis of liquid crystal components, and as a scaffold in pharmaceutical development.
Part 1: Core Synthesis and Key Derivatives
The industrial production of this compound is most prominently achieved through the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[4] This process is highly efficient and scalable, making it suitable for large-scale manufacturing.
Protocol 1: Catalytic Hydrogenation of 2-Cyclohexylcyclohexanone
This protocol details the standard procedure for synthesizing this compound. The choice of catalyst and optimization of reaction conditions are critical for achieving high yield and selectivity, preventing over-reduction to the alkane byproduct, cyclohexylcyclohexane.[3]
A. Rationale: Catalytic hydrogenation is the cornerstone method for this synthesis, offering high efficiency.[3] Group VIII noble metals, particularly palladium and platinum, are highly effective catalysts for the reduction of the ketone.[3] The use of a solid support like alumina enhances catalyst stability and surface area. Continuous flow reactors are often preferred in industrial settings to improve catalyst lifetime and achieve yields exceeding 70%.[3]
B. Experimental Workflow:
Caption: Synthesis workflow for this compound.
C. Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure hydrogenation reactor, charge 2-cyclohexylcyclohexanone and a suitable solvent such as ethanol.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 10 wt. % Palladium on Alumina) under an inert atmosphere.[3] The catalyst loading is typically 1-5% by weight relative to the ketone.
-
Reaction Execution: Seal the reactor and purge it first with nitrogen and then with hydrogen gas. Pressurize the reactor to 5–10 bar with hydrogen and heat to a temperature between 150–250°C.[3] Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Samples can be carefully withdrawn to check for the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The resulting crude alcohol is purified by vacuum distillation to yield this compound as a clear, viscous liquid.
D. Quantitative Data Summary:
| Parameter | Value/Range | Rationale/Reference |
| Precursor | 2-Cyclohexylcyclohexanone | Ketone starting material.[4] |
| Catalyst | 10 wt. % Pd/Alumina | High activity and selectivity.[3] |
| Temperature | 150 - 250°C | Optimal for reaction kinetics.[3] |
| Pressure | 5 - 10 bar H₂ | Suppresses side reactions.[3] |
| Typical Yield | >70% | Industrial target for efficiency.[3] |
Part 2: Industrial Application Notes & Protocols
The derivatives of this compound are valued in several industrial sectors for their unique structural contributions.
Application 1: High-Performance Ester Plasticizers
Application Note: Alicyclic alcohols like this compound are valuable intermediates for producing ester plasticizers.[3] Through esterification, the hydroxyl group is converted into an ester, yielding high-boiling, non-toxic molecules. These esters serve as performance-enhancing additives in polymer compositions, particularly for Polyvinyl Chloride (PVC).[3][5] The bulky, non-polar nature of the dicyclohexyl structure provides excellent compatibility with the polymer matrix, reduces volatility, and enhances the thermal stability of the final product.
Protocol 2: Synthesis of 2-Cyclohexylcyclohexyl Benzoate (Model Plasticizer)
A. Rationale: Fischer-Speier esterification is a classic and cost-effective method for producing esters from alcohols and carboxylic acids. An acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the product side, ensuring a high yield.
B. Esterification Reaction Pathway:
Caption: Fischer esterification for plasticizer synthesis.
C. Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, benzoic acid (1.1 equivalents), and toluene (as an azeotropic solvent).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Neutralization: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified by vacuum distillation.
Application 2: Precursors for Liquid Crystal Displays (LCDs)
Application Note: While not a liquid crystal itself, the this compound scaffold is a key building block for thermotropic liquid crystals used in displays.[3][6] The rigid dicyclohexyl core is a common structural motif in liquid crystal molecules that form the nematic phase, which is essential for the operation of Twisted Nematic (TN) and other LCD modes.[7] Derivatives are designed to have a high dielectric anisotropy and thermal stability. These compounds are often part of complex mixtures that constitute the final liquid crystal dielectric used in display elements.[6]
Protocol 3: Oxidation to 2-Cyclohexylcyclohexanone (Liquid Crystal Intermediate)
A. Rationale: The synthesis of many liquid crystal molecules requires a ketone functional group for further elaboration (e.g., via Wittig or condensation reactions). The selective oxidation of the secondary alcohol back to the ketone is a critical step. While traditional methods use chromates, modern, greener processes utilize mediators like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a co-oxidant. This method is highly selective for secondary alcohols, operates under mild conditions, and produces high yields.[3]
B. Logical Workflow for LC Synthesis:
Caption: From building block to liquid crystal molecule.
C. Step-by-Step Methodology (TEMPO Oxidation):
-
Setup: In a flask, dissolve this compound in a suitable solvent like dichloromethane.
-
Catalyst Addition: Add catalytic amounts of TEMPO and potassium bromide.
-
Oxidation: Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise, keeping the temperature below 5°C.
-
Monitoring: Stir vigorously until TLC analysis shows complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the resulting 2-cyclohexylcyclohexanone by column chromatography or distillation.
Application 3: Scaffolds for Pharmaceutical Development
Application Note: The cyclohexyl moiety is a common feature in many active pharmaceutical ingredients (APIs). It is often used to increase lipophilicity, which can improve a drug's ability to cross cell membranes and enhance its binding to biological targets.[8] While this compound itself is not an API, its derivatives serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[3][9] The ability to functionalize the hydroxyl group allows for the introduction of pharmacophores and the exploration of structure-activity relationships.[10]
Protocol 4: Halogenation of the Hydroxyl Group (Intermediate Synthesis)
A. Rationale: Replacing the hydroxyl group with a halogen, such as bromine or chlorine, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This is a fundamental step in building more complex molecular architectures. Thionyl chloride (SOCl₂) is a common and effective reagent for converting secondary alcohols to chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired alkyl chloride.
B. Derivatization Pathway:
Caption: Pathway for pharmaceutical scaffold derivatization.
C. Step-by-Step Methodology:
-
Setup: In a fume hood, add this compound to a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. A small amount of a base like pyridine can be added to facilitate the reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully quench the excess SOCl₂ by slowly pouring the reaction mixture over ice.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-1-cyclohexylcyclohexane. Further purification can be achieved via chromatography if necessary.
Part 3: Safety, Handling, and Characterization
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like cyclohexanol and 2-methylcyclohexanol provide a strong basis for safe handling procedures.[11][12]
| Hazard Category | Precautionary Measures and Protocols |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[13] Use explosion-proof electrical equipment and non-sparking tools.[11] |
| Health Hazards | Harmful if swallowed or inhaled.[13] Work in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] If vapors/aerosols are generated, respiratory protection is required.[13] |
| Handling | Ground and bond containers when transferring material to prevent static discharge. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |
Standard Characterization Protocols
Confirmation of the structure and purity of this compound and its derivatives is essential. A combination of spectroscopic techniques is required for full characterization.[1]
A. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess purity and confirm molecular weight.
-
Protocol: Dissolve a small sample in a volatile solvent (e.g., dichloromethane). Inject into a GC equipped with a suitable capillary column (e.g., DB-5). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Protocol: Acquire a spectrum of the neat liquid sample using an attenuated total reflectance (ATR) accessory.
-
Expected Peaks for this compound:
-
Broad O-H stretch: ~3300-3400 cm⁻¹
-
C-H (sp³) stretch: ~2850-2950 cm⁻¹
-
C-O stretch: ~1050-1150 cm⁻¹
-
C. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure.
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Expected Signals for this compound:
-
A complex multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
A series of broad, overlapping multiplets for the numerous aliphatic C-H protons of the two cyclohexyl rings.[1]
-
D. Summary of Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O | [2] |
| Molecular Weight | 182.30 g/mol | [1] |
| CAS Number | 6531-86-8 | [2] |
| Appearance | Viscous liquid | [14] |
| IUPAC Name | 2-cyclohexylcyclohexan-1-ol | [1] |
References
- 1. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. DE3022818C2 - Liquid crystal display element - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
- 10. EP0142322A2 - Cyclohexane derivatives - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyclohexylcyclohexanol
Welcome to the technical support center for the purification of 2-cyclohexylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound from typical reaction byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and validated methodologies.
I. Understanding the Purification Challenge
This compound is commonly synthesized via two primary routes: the hydrogenation of biphenyl or the reduction of 2-cyclohexylcyclohexanone.[1] Each pathway presents a unique impurity profile that must be addressed to obtain the pure product. A significant challenge in the purification of this compound is the presence of not only reaction byproducts but also its own stereoisomers, namely the cis and trans isomers, which often exhibit very similar physical properties.[2]
dot graph "synthesis_routes" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis of this compound"]; subgraph "cluster_routes" { label = "Primary Synthetic Routes"; style=filled; color="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biphenyl [label="Biphenyl"]; cyclohexylcyclohexanone [label="2-Cyclohexylcyclohexanone"]; } subgraph "cluster_impurities" { label = "Common Impurities"; style=filled; color="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproducts_biphenyl [label="Cyclohexylbenzene,\nBicyclohexane"]; byproducts_ketone [label="Unreacted\n2-Cyclohexylcyclohexanone"]; } product [label="Crude this compound\n(cis/trans mixture + byproducts)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
} Figure 1. Overview of the primary synthetic routes to this compound and their associated common impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my crude this compound?
A1: The byproducts largely depend on your synthetic route:
-
From Hydrogenation of Biphenyl: Incomplete hydrogenation can lead to the presence of cyclohexylbenzene . Conversely, over-hydrogenation can result in bicyclohexane .
-
From Reduction of 2-Cyclohexylcyclohexanone: The most common impurity is the unreacted starting material, 2-cyclohexylcyclohexanone .
Q2: How can I distinguish between the cis and trans isomers of this compound?
A2: Differentiating between the cis and trans isomers can be challenging due to their similar properties. However, ¹H NMR spectroscopy can be a powerful tool. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (the carbinol proton) are often different for the two isomers due to their distinct magnetic environments.[3] In many cyclohexanol systems, the carbinol proton in the trans isomer (axial-axial or equatorial-equatorial relationships with neighboring protons) will exhibit a different coupling pattern and chemical shift compared to the cis isomer (axial-equatorial relationships).[4] Gas chromatography (GC) can also be used to separate the isomers, as they may have slightly different boiling points and interactions with the stationary phase.[5]
Q3: Which purification technique is best for my crude this compound?
A3: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Fractional Distillation: This is a good choice for large-scale purifications to remove impurities with significantly different boiling points.
-
Column Chromatography: This is the most versatile technique for removing byproducts with similar polarities and for separating the cis and trans isomers.[6]
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be an effective final purification step to achieve high purity.
III. Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification techniques.
A. Column Chromatography
Column chromatography is a powerful technique for separating this compound from its byproducts and for resolving its stereoisomers.[6]
Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel is a common and effective choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Start with a low polarity mixture and gradually increase the polarity to elute the compounds.
-
Elution Order: Generally, the less polar compounds will elute first. You can expect the following elution order:
-
Bicyclohexane (least polar)
-
Cyclohexylbenzene
-
2-Cyclohexylcyclohexanone
-
cis and trans-2-Cyclohexylcyclohexanol (most polar)
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.
dot graph "column_chromatography_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Crude Product"]; prepare_column [label="Prepare Silica Gel Column"]; load_sample [label="Load Sample"]; elute [label="Elute with Hexane/Ethyl Acetate Gradient"]; collect_fractions [label="Collect Fractions"]; tlc_analysis [label="Analyze Fractions by TLC"]; combine_pure [label="Combine Pure Fractions"]; evaporate [label="Evaporate Solvent"]; pure_product [label="Pure this compound"];
} Figure 2. General workflow for the purification of this compound by column chromatography.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of cis and trans isomers | Insufficient column length or inappropriate mobile phase. | Increase the length of the column to increase the number of theoretical plates.[7] Optimize the mobile phase polarity; a shallower gradient or isocratic elution with an optimal solvent ratio may improve resolution. The use of specialized columns, such as those with phenyl or cholesterol-based stationary phases, can enhance separation of geometric isomers.[8] |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Co-elution of product with an impurity | The polarity of the product and impurity are too similar. | Try a different solvent system. For example, substitute dichloromethane for ethyl acetate as the polar modifier to alter the selectivity. |
| Streaking or tailing of spots on TLC | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample before spotting on the TLC plate. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing. |
B. Fractional Distillation
Fractional distillation is effective for separating compounds with different boiling points.
Protocol: Fractional Distillation of this compound
-
Apparatus: Use a fractional distillation apparatus with a Vigreux or packed column to ensure good separation.[7]
-
Vacuum: Due to the relatively high boiling point of this compound, distillation should be performed under reduced pressure to prevent decomposition.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. The lower boiling point impurities will distill first.
Troubleshooting Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of components | Inefficient column or too rapid distillation rate. | Use a longer or more efficient fractionating column.[7] Distill at a slower rate to allow for proper equilibration between the liquid and vapor phases.[9] |
| Bumping or uneven boiling | Lack of boiling chips or uneven heating. | Add fresh boiling chips or a magnetic stir bar. Ensure the heating mantle is properly sized and the flask is heated evenly. |
| Product decomposition | Distillation temperature is too high. | Reduce the pressure to lower the boiling point of the compound. |
C. Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline product.[10]
Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures.[11] Common solvents to screen include hexanes, heptane, ethanol, or a mixed solvent system like ethanol/water.[12]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a mixed solvent system. Try adding a seed crystal to induce crystallization. |
| No crystals form upon cooling | The solution is not saturated, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent in which the compound is less soluble. |
| Impurities crystallize with the product | The impurity has similar solubility properties to the product. | Try a different recrystallization solvent. A second recrystallization may be necessary. |
IV. Analytical Data for Identification
Accurate identification of the product and any impurities is crucial. Below is a summary of expected analytical data for this compound and its common byproducts.
Table 1: Key Analytical Data
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Expected GC-MS Fragments (m/z) |
| This compound | 182.30 | Broad signal for -OH proton; complex multiplets for cyclohexyl protons (1.0-2.0 ppm); carbinol proton (CH-OH) signal (3.0-4.0 ppm).[13] | 182 (M+), 164, 99, 83, 82, 67, 55.[13] |
| Cyclohexylbenzene | 160.26 | Aromatic protons (7.1-7.3 ppm); cyclohexyl protons (1.2-1.9 ppm).[14] | 160 (M+), 104, 91, 77, 55.[4] |
| Bicyclohexane | 166.31 | Complex multiplets for cyclohexyl protons (0.8-1.8 ppm). | 166 (M+), 83, 82, 67, 55. |
| 2-Cyclohexylcyclohexanone | 180.27 | Absence of -OH and carbinol proton signals; complex multiplets for cyclohexyl protons (1.0-2.5 ppm). | 180 (M+), 98, 83, 67, 55. |
V. References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from --INVALID-LINK--
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from --INVALID-LINK--
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from --INVALID-LINK--
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Resolving Isomer Separation in 2-Cyclohexylnaphthalen-1-ol Synthesis. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
JoVE. (2015, March 4). Fractional Distillation: Principle, Purification of a Mixture. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Cyclic Distillation for Alcohol Purification. Retrieved from --INVALID-LINK--
-
Nanyang Technological University. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). GC Column Selection Guide. Retrieved from --INVALID-LINK--
-
Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Retrieved from --INVALID-LINK--
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2019, February 20). Elution Order Question. Retrieved from --INVALID-LINK--
-
University of Minnesota. (2023, September 7). Properties of Common Organic Solvents. Retrieved from --INVALID-LINK--
-
Chegg. (2016, May 16). Solved The following table is the 1H NMR and 13C NMR. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, June 21). (PDF) Biologically active alcohols: cyclic alcohols. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound (cis- and trans- mixture) 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from --INVALID-LINK--
-
Military Medical Science Letters. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Retrieved from --INVALID-LINK--
-
OMICS International. (n.d.). Oil & Gas Research - Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. Retrieved from --INVALID-LINK--
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 2-Cyclohexylphenol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
Lab Pro Inc. (n.d.). This compound(cis- and trans- mixture), 25G - C0498-25G. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Catalytic Ring Expansions of Cyclic Alcohols Enabled by Proton-Coupled Electron Transfer. Retrieved from --INVALID-LINK--
-
Whitman College. (n.d.). Lab Chapter 7.3.2. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound (cis- and trans- mixture). Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). 4-(2-Hydroxyethyl)cyclohexanol, (cis-and trans-mixture), 5 grams. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives. Chemical Science. Retrieved from --INVALID-LINK--
References
- 1. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. homework.study.com [homework.study.com]
- 4. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lab Chapter 7.3.2 [people.whitman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 13. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Challenges in the separation of 2-Cyclohexylcyclohexanol isomers
An essential element of pharmaceutical development and chemical research is the accurate separation and quantification of isomers. For a molecule like 2-Cyclohexylcyclohexanol, which possesses multiple stereoisomers, this task presents significant analytical challenges due to the subtle yet critical differences in the spatial arrangement of its atoms. These stereoisomers, which include both diastereomers (cis and trans) and enantiomers, can exhibit distinct pharmacological and toxicological profiles. Consequently, their effective separation is not merely an analytical exercise but a necessity for ensuring the safety and efficacy of a final product.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of this compound isomer separation. Structured in a practical question-and-answer format, this document addresses common issues encountered during experimental work, offering both foundational knowledge and advanced troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational questions regarding the separation of this compound isomers.
Q1: What are the specific isomers of this compound and why is their separation challenging?
A1: this compound has two chiral centers, giving rise to four possible stereoisomers which exist as two pairs of enantiomers. These are also categorized as diastereomers, commonly referred to as cis and trans isomers based on the relative orientation of the hydroxyl (-OH) and cyclohexyl groups.[1][2][3][4][5] The primary challenge stems from the high structural similarity of these isomers.
-
Diastereomers (cis and trans): These isomers have different physical properties (e.g., boiling point, dipole moment, solubility), which allows for their separation on standard, achiral chromatography columns.[6] However, these differences can be minimal, often requiring highly optimized methods to achieve baseline resolution.
-
Enantiomers: These are non-superimposable mirror images (e.g., (1R,2R) vs. (1S,2S)). They have identical physical properties in an achiral environment, making their separation on standard columns impossible. A chiral environment, such as a chiral stationary phase (CSP), is required to differentiate between them.[7][8]
Q2: What are the primary analytical techniques used for separating these isomers?
A2: The two most powerful and commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Offers high resolution and is particularly effective for volatile and thermally stable compounds like this compound.[6] Separation can be achieved for diastereomers using standard columns and for enantiomers using specialized chiral capillary columns.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Both normal-phase and reversed-phase HPLC can be used, and like GC, it requires chiral stationary phases for enantiomeric separation.[10][11]
Q3: Is derivatization necessary for the analysis of this compound isomers?
A3: While not always mandatory, derivatization can be a powerful strategy. For GC analysis, silylating the hydroxyl group (e.g., with BSTFA or TMCS) can improve peak shape, reduce tailing, and increase volatility, leading to better chromatographic performance.[12] For HPLC, derivatizing the alcohol with a chiral reagent can create diastereomeric esters, which can then be separated on a standard achiral column.[10][11] This is a classic and effective strategy when a suitable chiral column is unavailable.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during method development and execution.
Gas Chromatography (GC) Troubleshooting
Q4: My cis and trans diastereomer peaks are co-eluting on my GC. How can I improve the resolution?
A4: Co-elution of diastereomers is a common issue that can be resolved by systematically optimizing your GC method. The key is to enhance the differential interactions between the isomers and the stationary phase.
Workflow for Troubleshooting Poor GC Resolution
Caption: Decision workflow for optimizing GC diastereomer separation.
Step-by-Step Protocol: Optimizing GC Resolution
-
Modify the Temperature Program: This is the least invasive first step. A slower temperature ramp rate (e.g., decreasing from 10°C/min to 2-3°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly enhance resolution.[13]
-
Change the Stationary Phase: If temperature optimization is insufficient, the column chemistry is the next logical variable to change. The polarity of the stationary phase is critical.[9]
-
Non-polar phases (e.g., 5% Phenyl Polysiloxane, like a DB-5 or HP-5MS) separate primarily by boiling point.
-
Polar phases (e.g., Polyethylene Glycol, like a WAX column) offer different selectivity through dipole-dipole or hydrogen bonding interactions, which can be highly effective for separating isomers with polarity differences.[12]
-
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column's internal diameter. This maximizes column efficiency (N), leading to sharper peaks and better resolution.[13]
-
Increase Column Length: If other options fail, using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution, though it will also increase analysis time.[13]
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Column | 30 m x 0.25 mm, 0.25 µm HP-5MS | 30 m x 0.25 mm, 0.25 µm DB-WAX | Increase stationary phase polarity to exploit differences in isomer dipole moments.[9] |
| Oven Program | 50°C hold 1 min, ramp 20°C/min to 250°C | 50°C hold 1 min, ramp 5°C/min to 250°C | Slower ramp increases interaction time with the stationary phase, improving separation.[13] |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Helium, 1.2 mL/min (optimal linear velocity) | Maximizes column efficiency for sharper peaks. |
Q5: I need to separate the enantiomers of this compound. Which chiral GC column should I choose?
A5: The separation of enantiomers requires a chiral stationary phase (CSP). For compounds like this compound, cyclodextrin-based CSPs are the most common and effective choice.[9]
-
Mechanism: Derivatized cyclodextrins (e.g., α-, β-, or γ-cyclodextrins) create chiral cavities. Enantiomers fit into these cavities differently, forming transient diastereomeric complexes with varying stability. This difference in stability leads to different retention times.[6]
-
Column Selection: The choice of the specific cyclodextrin derivative is crucial. A good starting point is often a permethylated beta-cyclodextrin column. However, screening several different cyclodextrin-based columns may be necessary, as chiral recognition is highly specific to the analyte-CSP pair.[8]
Protocol: Chiral GC-FID Method Development
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the this compound isomer mixture in a volatile solvent like hexane or dichloromethane.
-
GC-FID Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]
-
Injector: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Start with a low initial temperature (e.g., 60-80°C) and use a very slow ramp rate (1-2°C/min) to a final temperature of 200°C. Chiral separations are often highly sensitive to temperature.[8]
-
Detector: FID at 260°C.
-
-
Optimization: If resolution is poor, adjust the temperature ramp rate. A lower temperature generally improves chiral resolution but increases analysis time.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q6: I'm using a C18 column, but my diastereomer peaks are not resolved. What are my options in reversed-phase HPLC?
A6: While C18 columns are excellent workhorses, their selectivity is based primarily on hydrophobicity. For isomers with very similar hydrophobic character, a C18 may not provide sufficient resolution. The solution is to introduce alternative separation mechanisms.
Workflow for Troubleshooting Poor HPLC Resolution
Caption: Decision workflow for optimizing HPLC diastereomer separation.
Recommended Actions:
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter selectivity for closely eluting compounds.
-
Switch to an Alternative Stationary Phase: For aromatic or cyclic compounds, columns offering π-π interactions can be highly effective.[14]
-
Phenyl-Hexyl Phase: The phenyl groups provide π-π interactions with the cyclohexyl rings of the analyte, offering a different selectivity mechanism than the hydrophobic interactions of a C18.
-
Pentafluorophenyl (PFP) Phase: This phase provides a combination of hydrophobic, dipole-dipole, and π-π interactions, making it a powerful choice for resolving complex isomer mixtures.[14]
-
-
Optimize Temperature: Varying the column temperature (e.g., between 25°C and 45°C) can change the viscosity of the mobile phase and the kinetics of interaction, sometimes leading to improved resolution.[15]
-
Consider Normal Phase Chromatography: Normal phase HPLC on a silica column with a non-polar mobile phase (e.g., hexane/isopropanol) separates based on polar interactions.[10][11] The subtle differences in the accessibility of the hydroxyl group between the cis and trans isomers can lead to excellent separation in this mode.
Q7: My peaks are tailing badly in my HPLC analysis. What is the cause and how do I fix it?
A7: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent. For an alcohol like this compound, interactions with residual silanol groups on the silica support of a reversed-phase column are a common culprit.
Troubleshooting Peak Tailing:
| Potential Cause | Solution | Explanation |
| Secondary Silanol Interactions | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. | The acid protonates the silanol groups, "masking" them and preventing unwanted ionic interactions with the hydroxyl group of the analyte. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. | Exceeding the mass capacity of the column leads to non-ideal peak shapes. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition. | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. |
| Column Degradation | Flush the column with a strong solvent or replace it if it is old. | Over time, columns can become contaminated or the stationary phase can degrade, creating active sites. |
References
- 1. This compound [webbook.nist.gov]
- 2. labproinc.com [labproinc.com]
- 3. This compound (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2-Cyclohexylcyclohexanol Synthesis
Welcome to the technical support center for troubleshooting catalyst deactivation during the synthesis of 2-Cyclohexylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the catalytic hydrogenation of 2-phenylphenol.
Frequently Asked Questions (FAQs)
Section 1: Identifying and Diagnosing Catalyst Deactivation
Q1: My reaction rate for the hydrogenation of 2-phenylphenol has significantly decreased. How can I confirm the catalyst is deactivated?
A1: A noticeable drop in reaction rate or a failure to reach complete conversion under standard conditions are primary indicators of catalyst deactivation. To confirm this, you should first rule out other experimental variables:
-
Reagent Quality: Ensure the purity of your 2-phenylphenol substrate and solvent. Impurities can act as catalyst poisons.
-
Hydrogen Supply: Verify the pressure and flow rate of your hydrogen source. Fluctuations can mimic catalyst issues.
-
System Integrity: Check for leaks in your reactor system that could lower hydrogen partial pressure.
Once these factors are ruled out, a comparative experiment is the definitive test. Run the reaction with a fresh batch of catalyst under identical conditions. If the fresh catalyst exhibits the expected high activity, it confirms the deactivation of the used catalyst.
Q2: What are the primary mechanisms of catalyst deactivation in this specific hydrogenation reaction?
A2: In the synthesis of this compound, which involves the hydrogenation of 2-phenylphenol typically using supported metal catalysts (e.g., Nickel, Palladium, Rhodium), deactivation generally occurs via four main routes: poisoning, sintering, coking (fouling), and leaching.
-
Poisoning: This is a chemical deactivation where impurities from the feedstock or solvent strongly adsorb to the catalyst's active sites, blocking them from reactants.[1][2] This is often a rapid process.
-
Sintering: This is a thermal deactivation mechanism. At elevated temperatures, the small metal nanoparticles on the catalyst support migrate and agglomerate into larger particles.[3][4] This reduces the active surface area and is typically a more gradual process.
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials or heavy byproducts onto the catalyst surface and within its pores, blocking access to active sites.[5][6]
-
Leaching: This is the gradual dissolution of the active metal component from the support into the reaction medium, leading to an irreversible loss of active sites.[7]
Q3: How can I differentiate between poisoning and sintering as the cause of deactivation?
A3: The rate of activity loss is a key indicator.
-
Poisoning often causes a sharp, sudden drop in catalytic activity, especially if a batch of contaminated substrate or solvent is introduced.
-
Sintering typically results in a slow, gradual decline in performance over multiple reaction cycles or extended time at high temperatures.
Analytically, Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed poisons on the catalyst surface. Transmission Electron Microscopy (TEM) can be used to observe changes in metal particle size, providing direct evidence of sintering.[8]
Below is a workflow to help diagnose the potential cause of catalyst deactivation.
Caption: Diagnostic workflow for catalyst deactivation.
Section 2: Troubleshooting and Mitigation
Q4: I suspect catalyst poisoning. What are the common poisons for nickel or palladium catalysts in this system, and what are their sources?
A4: Nickel and Palladium catalysts are highly susceptible to poisoning. The most common poisons are sulfur and nitrogen compounds, as well as carbon monoxide.[1][9]
| Poison Class | Specific Examples | Common Sources | Mechanism of Action |
| Sulfur Compounds | H₂S, thiophenes, mercaptans | Contaminated feedstock (2-phenylphenol), solvents, or hydrogen gas | Strong chemisorption onto metal active sites, forming stable metal sulfides and blocking reactant adsorption.[10] |
| Nitrogen Compounds | Amines, pyridines, nitriles | Byproducts from substrate synthesis, solvent impurities | Coordination with metal active sites through the nitrogen lone pair, blocking the site.[9] |
| Carbon Monoxide (CO) | CO gas | Impure hydrogen gas (e.g., from steam reforming) | Strong competitive adsorption on active sites, preventing hydrogen and substrate binding.[1] |
| Halides | Chlorides, Bromides | Residuals from catalyst preparation or substrate synthesis | Can accelerate sintering and directly poison active sites.[3] |
Mitigation Strategy: The most effective strategy is prevention. Always use high-purity reactants and solvents. If feedstock contamination is suspected, purification via distillation, recrystallization, or passing through an activated carbon or alumina guard bed is recommended before introducing it to the reactor.
The diagram below illustrates how a poison molecule blocks an active site on the catalyst surface.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. "Insights Into Supported Metal Catalyst Sintering and Their Application" by Md Fakhruddin Patwary [scholarcommons.sc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Preventing over-reduction in the synthesis of 2-Cyclohexylcyclohexanol
Welcome to the technical support center for the synthesis of 2-Cyclohexylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we address common issues, with a particular focus on preventing the over-reduction to cyclohexylcyclohexane, a frequent and undesirable side reaction. Our approach is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main pathways to synthesize this compound:
-
Catalytic Hydrogenation of 2-Phenylphenol: This method involves the reduction of both the phenolic ring and the phenyl ring to their corresponding cyclohexane and cyclohexanol moieties.
-
Reduction of 2-Cyclohexylcyclohexanone: This is a more direct route that focuses on the reduction of the ketone functionality to the desired secondary alcohol.[1][2]
Each route has its advantages and is susceptible to specific side reactions, most notably over-reduction.
Q2: What is over-reduction in this synthesis, and why is it a problem?
Over-reduction refers to the further reduction of the desired product, this compound, to the corresponding alkane, cyclohexylcyclohexane.[1] This is a common issue, particularly in catalytic hydrogenation reactions conducted under harsh conditions. The hydroxyl group of the alcohol is hydrogenolyzed, or cleaved, and replaced with a hydrogen atom.
This is problematic for several reasons:
-
Reduced Yield: The formation of the over-reduced byproduct directly decreases the yield of the desired this compound.
-
Purification Challenges: this compound and cyclohexylcyclohexane have similar physical properties, which can make their separation by distillation or chromatography difficult and costly.
-
Inconsistent Product Quality: The presence of the alkane impurity can affect the quality and performance of the final product in downstream applications.
Troubleshooting Guide: Preventing Over-Reduction
Issue 1: High levels of cyclohexylcyclohexane are detected in my product mixture from catalytic hydrogenation.
This is a classic case of over-reduction. The key is to moderate the reaction conditions and choose a more selective catalyst.
Root Cause Analysis:
High temperatures, high hydrogen pressure, and highly active, non-selective catalysts can all promote the hydrogenolysis of the C-O bond in the alcohol product.
Solutions:
-
Reduce Reaction Temperature and Pressure: Harsh conditions, such as temperatures exceeding 150-250°C and high hydrogen pressures, favor over-reduction.[1] A systematic approach to lowering both temperature and pressure should be your first step.
-
Catalyst Selection:
-
Avoid Highly Active, Non-Selective Catalysts: Catalysts like Raney Nickel can be aggressive and lead to over-reduction, especially at elevated temperatures.[3]
-
Consider Rhodium-on-Carbon (Rh/C): Rhodium-based catalysts are known for their high selectivity in the hydrogenation of aromatic rings while preserving functional groups like carbonyls and alcohols.[4][5][6] They often operate under milder conditions, reducing the risk of over-reduction.
-
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like GC-MS. Prolonged reaction times after the complete consumption of the starting material can lead to the slow conversion of the desired alcohol to the over-reduced alkane.
Experimental Protocol: Selective Hydrogenation of 2-Cyclohexylcyclohexanone using Rh/C
-
Reactor Setup: In a high-pressure reactor, add 2-cyclohexylcyclohexanone and a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) catalyst. The catalyst loading should be optimized, typically starting at 1-5 mol%.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-20 bar). Heat the reaction to a moderate temperature (e.g., 50-80°C).
-
Monitoring: Stir the reaction mixture and monitor the hydrogen uptake. Take aliquots at regular intervals to analyze by GC-MS to determine the conversion of the ketone and the formation of any byproducts.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure to yield the crude product.
Issue 2: My reduction of 2-Cyclohexylcyclohexanone with a metal hydride reagent is producing the alkane byproduct.
While less common than in catalytic hydrogenation, strong hydride reducing agents can also cause over-reduction, particularly if acidic workup conditions are harsh.
Root Cause Analysis:
The use of overly reactive hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can, in some cases, lead to the reduction of the alcohol, especially if the reaction is heated or the workup is not carefully controlled.
Solutions:
-
Use a Milder Reducing Agent: Sodium Borohydride (NaBH₄) is a much milder and more chemoselective reducing agent than LiAlH₄.[7][8] It is highly effective for reducing ketones to alcohols and will not reduce the resulting alcohol.
-
Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0°C to room temperature) to increase selectivity.
-
Careful Workup: During the workup, avoid prolonged exposure to strong acids and high temperatures, which can promote dehydration followed by reduction.
Experimental Protocol: Sodium Borohydride Reduction of 2-Cyclohexylcyclohexanone
-
Dissolve the Ketone: In a round-bottom flask, dissolve 2-cyclohexylcyclohexanone in a suitable protic solvent like methanol or ethanol.[1][9]
-
Cool the Solution: Cool the flask in an ice bath to 0°C.
-
Add Sodium Borohydride: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution.[9]
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid at 0°C. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][9]
Issue 3: I need to perform a reduction on another part of my molecule, but the hydroxyl group of an existing this compound intermediate is interfering.
In a multi-step synthesis, the reactivity of the hydroxyl group can be a challenge. In such cases, a protecting group strategy is the most robust solution.
Root Cause Analysis:
The acidic proton and nucleophilic oxygen of the hydroxyl group can react with a variety of reagents, leading to unwanted side reactions.
Solutions:
-
Protect the Alcohol: Convert the hydroxyl group into a protecting group that is stable to the subsequent reaction conditions. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS) and ethers (e.g., THP, Benzyl).[2][3][10][11]
-
Perform the Desired Reaction: Carry out the intended transformation on the other functional group.
-
Deprotection: Remove the protecting group under conditions that do not affect the rest of the molecule to regenerate the hydroxyl group.[2]
Data Summary
| Method | Reducing Agent/Catalyst | Typical Conditions | Selectivity for Alcohol | Comments |
| Catalytic Hydrogenation | Raney Nickel | High T & P | Moderate to Low | Prone to over-reduction.[3] |
| Rhodium on Carbon (Rh/C) | Mild T & P | High | Excellent selectivity for the alcohol.[4][5][6] | |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | High | Very reactive, can cause over-reduction in some cases. |
| Sodium Borohydride (NaBH₄) | Protic Solvents (MeOH, EtOH) | Very High | Highly chemoselective for ketones.[7][8] | |
| Meerwein-Ponndorf-Verley | Aluminum Isopropoxide | Isopropanol | Very High | Highly selective for ketones, reversible reaction.[1] |
Analytical Characterization
GC-MS for Product Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying this compound and the over-reduced byproduct, cyclohexylcyclohexane.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, filter the sample to remove any particulate matter.
-
For challenging separations, derivatization of the alcohol with a silylating agent can alter its retention time and improve resolution.[12]
GC-MS Parameters (Starting Point):
-
Column: A non-polar or moderately polar column, such as a DB-5 or HP-5MS, is a good starting point.[12]
-
Temperature Program: Begin with a low initial oven temperature and ramp up to a higher temperature to ensure good separation of the components.
-
Mass Spectrometry: Use electron ionization (EI) and scan a suitable mass range to obtain the mass spectra of the eluting peaks for identification.
Visualizing the Chemistry
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting logic for over-reduction.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]
- 5. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. boyuecarbon.com [boyuecarbon.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Dehydration of 2-Cyclohexylcyclohexanol
Welcome to the technical support center for the dehydration of 2-Cyclohexylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this elimination reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently optimize your reaction for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of this compound?
A1: The acid-catalyzed dehydration of a secondary alcohol like this compound proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][2][3] This is a stepwise process:
-
Protonation of the Alcohol: The hydroxyl (-OH) group is a poor leaving group. A strong acid catalyst (like H₃PO₄ or H₂SO₄) protonates the oxygen atom, converting the hydroxyl group into an alkyloxonium ion (-OH₂⁺).[2][4][5] This makes it an excellent leaving group (a neutral water molecule).
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a secondary carbocation intermediate.[2][6]
-
Deprotonation to Form the Alkene: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the carbocation, forming a double bond.[2][6] This step regenerates the acid catalyst.[3]
Q2: Which acid catalyst is better, Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)?
A2: Phosphoric acid (H₃PO₄) is generally preferred over sulfuric acid (H₂SO₄).[7] While both are effective, sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions, including oxidation of the alcohol and charring, which complicates purification and lowers yield.[7] Phosphoric acid is less oxidizing and produces a cleaner reaction.[7]
Q3: What are the expected products of this reaction?
A3: The primary product is 1-cyclohexylcyclohexene. However, depending on the reaction conditions, other isomers can form. The reaction generally follows Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.[3][8] In this case, 1-cyclohexylcyclohexene is a tetra-substituted alkene and is the most stable isomer.
Q4: Why is it necessary to distill the product as it is formed?
A4: The dehydration of an alcohol is a reversible equilibrium reaction.[9][10] To drive the reaction towards the products and achieve a high yield, Le Châtelier's principle is applied.[9][11] The alkene products have lower boiling points than the starting alcohol because they cannot form hydrogen bonds.[11] By distilling the reaction mixture, the lower-boiling alkenes are removed as they form, shifting the equilibrium to favor further product formation.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Product Yield
Low yield is one of the most common issues in this dehydration reaction. The cause can often be traced back to several key factors in the experimental setup.
Causality Analysis & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Heating | The dehydration reaction is endothermic (favors reactants at low temp) and has a significant activation energy.[10] The temperature must be high enough to overcome this barrier and to distill the alkene product as it forms, driving the equilibrium forward. | Ensure the reaction temperature is maintained at the appropriate level for the chosen catalyst (typically 160-180°C for H₃PO₄).[5] Use a heating mantle with a temperature controller and ensure the flask is properly insulated. |
| Inefficient Distillation | If the product is not efficiently removed from the reaction flask, the equilibrium will not shift sufficiently towards the products, limiting the final yield.[9][10] | Check your distillation apparatus. Ensure the condenser has adequate water flow and that the collection flask is properly cooled (e.g., in an ice bath) to minimize loss of the volatile alkene product.[12] |
| Reversibility of the Reaction | Any water co-distilling with the product can re-hydrate the alkene in the presence of the acid catalyst, reversing the reaction. | Ensure the distillation setup is efficient at separating the alkene from the higher-boiling starting material and water. A fractionating column can improve separation. |
| Degraded Acid Catalyst | The acid catalyst can become diluted if it has absorbed atmospheric moisture over time, reducing its effectiveness. | Always use a fresh, unopened bottle of concentrated acid or properly stored acid. Verify the concentration if in doubt. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Product is Contaminated or Impure
Even with a good yield, the final product can be contaminated with starting material, acid, or side products.
Causality Analysis & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Co-distillation of Starting Material | If the distillation is too rapid or the temperature is too high, the higher-boiling this compound can distill along with the alkene product. | Control the rate of distillation carefully by managing the heat input. The vapor temperature at the still head should not significantly exceed the boiling point of the desired alkene product (~100-110°C).[11] |
| Acid Carryover | Small amounts of the non-volatile acid catalyst (H₃PO₄ or H₂SO₄) can be carried over into the distillate as an aerosol, especially with vigorous boiling. | After distillation, perform a workup by washing the collected distillate in a separatory funnel. A wash with a dilute sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will neutralize any residual acid.[7][13] |
| Presence of Water | Water is a product of the reaction and can co-distill with the alkene, making the distillate appear cloudy. | After the neutralization wash, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water. Then, dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13] |
| Formation of Side Products | Sulfuric acid can cause charring and produce SO₂ and CO₂.[7] At high temperatures, polymerization of the alkene product can also occur. | Use phosphoric acid instead of sulfuric acid to minimize oxidation and charring.[7] Avoid excessively high temperatures during the reaction and distillation. |
Protocols & Methodologies
Standard Protocol for Dehydration of this compound
This protocol outlines a standard procedure using phosphoric acid.
Materials:
-
This compound
-
85% Phosphoric Acid (H₃PO₄)
-
Boiling chips
-
10% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Simple distillation apparatus (still head, condenser, receiving flask)
-
Heating mantle with controller
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 10 mL of this compound and 2.5 mL of 85% phosphoric acid.[13] Add two boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle.[12]
-
Product Collection: Collect the distillate that boils below 120°C. The collection flask should be cooled in an ice-water bath to minimize evaporation of the volatile product.[13] Continue distillation until only a small amount of dark residue remains in the reaction flask.
-
Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of 10% sodium carbonate solution to neutralize any co-distilled acid. Stopper the funnel, shake gently, and vent frequently to release any CO₂ pressure.[9][13]
-
Workup - Extraction: Allow the layers to separate. The top organic layer contains the product. Drain and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to remove residual water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[13]
-
Final Purification: Decant or filter the dried liquid into a pre-weighed, clean, dry flask to obtain the final product.
Product Analysis Workflow
Confirming the identity and purity of your product is a critical final step.
Caption: Workflow for product purification and analysis.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to determine the purity of your product and the relative ratio of any isomers formed.[11][14] The gas chromatogram will separate the different components, and the mass spectrometer will help identify them based on their fragmentation patterns.[15][16]
-
Infrared (IR) Spectroscopy: An IR spectrum will confirm the success of the reaction. You should see the disappearance of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1650 cm⁻¹) and =C-H stretches (around 3020-3100 cm⁻¹) corresponding to the alkene product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation of the product. The ¹H NMR spectrum should show signals in the olefinic region (around 5-6 ppm) corresponding to the hydrogens on the double bond.
References
- 1. Elimination Dehydration - Chad's Prep® [chadsprep.com]
- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 3. youtube.com [youtube.com]
- 4. Dehydration of Alcohols: A Key Organic Reaction | Algor Cards [cards.algoreducation.com]
- 5. gdckulgam.edu.in [gdckulgam.edu.in]
- 6. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. odinity.com [odinity.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Resolving emulsion formation during aqueous workup of 2-Cyclohexylcyclohexanol
Welcome to the technical support guide for handling emulsions encountered during the aqueous workup of 2-Cyclohexylcyclohexanol. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the challenges you may face and the rationale behind each troubleshooting step. This guide is structured to help you diagnose the problem, select the appropriate solution, and successfully isolate your product with high purity and yield.
Troubleshooting Guide: Resolving Emulsions in Real-Time
This section is designed for researchers who are currently facing an emulsion and need immediate, actionable advice. The questions are structured to guide you from the simplest and least invasive techniques to more robust interventions.
Q1: I've just shaken my separatory funnel and now have a persistent, milky layer between the organic and aqueous phases. What is the very first thing I should do?
Answer: The first and most crucial step is patience . Many emulsions are kinetically stable but thermodynamically unstable.
-
Let it Stand: Secure the separatory funnel in a ring stand and allow it to sit undisturbed for 15-30 minutes. Often, the phases will separate on their own as the droplets slowly coalesce.[1]
-
Gentle Agitation: If no change occurs, gently swirl the funnel or carefully insert a glass stirring rod and gently agitate the emulsion layer. Avoid vigorous shaking, as this is what likely caused the emulsion in the first place.[2][3] The goal is to encourage droplets to merge without re-introducing high shear forces.
These simple physical methods require no additional reagents and are surprisingly effective for weak emulsions.
Q2: I've waited, and the emulsion is still there. What is the next logical step?
Answer: The next step is to alter the properties of the aqueous phase by increasing its ionic strength. This technique, known as "salting out," is one of the most common and effective methods for breaking emulsions.[3][4]
The underlying principle is that dissolving a salt (like NaCl) in the aqueous layer makes it significantly more polar. This reduces the solubility of nonpolar organic compounds in the water phase, forcing them into the organic layer and destabilizing the emulsion interface.[5]
Recommended Action: Add a saturated aqueous solution of sodium chloride (brine). Alternatively, you can add solid sodium chloride to the funnel and shake gently to dissolve it.[1][6] This often leads to a rapid collapse of the emulsion.
Q3: I've added brine, but the emulsion persists. It seems to be stabilized by fine particles. What should I do?
Answer: This is a classic sign of a Pickering emulsion , where fine solid particulates are stabilizing the interface between the two liquid phases. In the synthesis of this compound, a common source of these particulates is residual catalyst from a hydrogenation reaction (e.g., Pd/C, PtO₂, Raney Ni).[7]
The most effective solution is mechanical removal of the solid particles via filtration.
Recommended Action: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) .[6][8] Celite is an inert filter aid composed of porous diatom skeletons that can trap very fine particulates without adsorbing your product.[9][10]
-
For a detailed walkthrough, see the Experimental Protocol section below.
This technique is highly effective because it directly removes the root cause of the stabilization.[8] After filtration, the filtrate should collect as two distinct, clear layers.
Q4: The emulsion is not particulate-based, and salting out didn't work. Are there other chemical approaches I can try?
Answer: Yes. If physical methods and salting out fail, you can modify the chemical composition of either phase to disrupt the stabilizing forces.
-
Change the Organic Solvent: The choice of organic solvent can influence emulsion stability. Dichloromethane (DCM), for instance, is known to be more prone to forming emulsions.[7] You can try adding a small amount of a different organic solvent to alter the polarity of the organic phase.[3][5] Adding a less polar solvent like hexanes or a more polar one like ethyl acetate can sometimes be effective.
-
Adjust the pH: If your reaction contains acidic or basic impurities that are acting as soap-like emulsifiers, adjusting the pH can neutralize them and break the emulsion.[5]
-
If you suspect acidic impurities, add a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃ solution).
-
If you suspect basic impurities (e.g., residual amines), add a dilute acid (e.g., 1M HCl).[11]
-
-
Add a Demulsifier: In rare and stubborn cases, adding a small amount of a different solvent that is miscible with one phase can help. For example, adding a few milliliters of methanol or ethanol can sometimes disrupt the intermolecular forces holding the emulsion together.[7] Use this sparingly, as it can complicate solvent removal later.
Troubleshooting Decision Workflow
The following diagram outlines a logical progression for tackling an emulsion during your workup.
Caption: A step-by-step decision tree for resolving emulsions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind emulsion formation, providing deeper insight into the specific challenges related to this compound.
Q5: What exactly is an emulsion and why does it form?
Answer: An emulsion is a colloid of two or more immiscible liquids where one liquid contains a dispersion of the other liquids.[2][12] In a typical organic workup, this involves tiny droplets of an organic solvent dispersed in the aqueous phase, or vice-versa, creating a cloudy, stable mixture.
Emulsions don't form on their own; they require two things:
-
Energy Input: Vigorous shaking of a separatory funnel provides the energy to break up the liquids into small droplets, increasing the surface area between them.[2]
-
An Emulsifying Agent (Emulsifier): This is the key component. Emulsifiers are molecules or particles that stabilize the droplets and prevent them from coalescing back into separate layers.[3][12] They typically have both polar (hydrophilic) and non-polar (lipophilic) regions, allowing them to sit at the oil-water interface and reduce the interfacial tension.
Q6: What makes this compound prone to causing emulsions?
Answer: The structure of this compound itself has amphiphilic character.
-
Non-polar (Lipophilic) Tail: The two bulky cyclohexyl rings are highly non-polar and prefer to be in the organic phase.[13][14]
-
Polar (Hydrophilic) Head: The hydroxyl (-OH) group is polar and can form hydrogen bonds with water.
This dual nature allows the molecule to act as a weak surfactant, stabilizing the interface between the organic and aqueous layers. While it's not a strong emulsifier on its own, its presence can significantly contribute to the stability of an emulsion, especially if other emulsifying agents are present.
Q7: What impurities from the synthesis of this compound could be acting as emulsifiers?
Answer: The synthesis method is a critical factor. The most common route is the catalytic hydrogenation of 2-cyclohexylcyclohexanone or 2-phenylphenol.[15][16] Impurities from this process are prime candidates for emulsifying agents:
| Potential Impurity/Source | Role in Emulsion Formation |
| Fine Catalyst Particles (e.g., Pd/C) | Act as solid stabilizers for Pickering emulsions. They are often microscopic and difficult to see.[6][7] |
| Partially Hydrogenated Intermediates | Molecules that are more polar than the final product but still have significant non-polar character can be potent surfactants. |
| High Molecular Weight Byproducts | Tars or polymeric materials formed during the reaction can act as surfactants. |
| Residual Base/Acid from Previous Steps | If not properly neutralized, these can form salts with soap-like properties.[11] |
Mechanism of Emulsion Stabilization and Resolution
This diagram illustrates how emulsifiers stabilize the oil-water interface and how adding salt (brine) disrupts this stabilization.
Caption: Mechanism of emulsion disruption by increasing aqueous phase polarity.
Experimental Protocols
Protocol 1: Filtration Through a Celite® Plug
This protocol is used when a particulate-stabilized (Pickering) emulsion is suspected.
Materials:
-
Büchner funnel and appropriately sized filter flask
-
Filter paper
-
Celite® 545 (or equivalent diatomaceous earth)[17]
-
Spatula
-
The organic solvent used in your extraction
-
Vacuum source
Procedure:
-
Setup: Place the Büchner funnel on the filter flask and connect it to a vacuum source. Place one piece of filter paper in the funnel.
-
Wet the Paper: Add a small amount of your clean organic solvent to wet the filter paper and ensure it forms a seal against the bottom of the funnel. Apply a gentle vacuum to pull the solvent through.
-
Prepare the Celite Pad: Turn off the vacuum. Add a layer of Celite® to the funnel, approximately 1-2 cm deep. The goal is an even, level pad.
-
Wet the Pad: Gently pour more organic solvent onto the Celite® pad until it is fully saturated. Swirl gently to ensure even distribution.
-
Compact the Pad: Apply the vacuum again to pull the solvent through, which will compact the Celite® into a dense, uniform pad. You should have a clear filtrate. If the filtrate is cloudy, the pad may have cracks; if so, repeat the process.
-
Filter the Emulsion: Once you have a well-formed pad and a clean flask, pour the entire emulsified mixture onto the Celite® pad under vacuum.[6][8]
-
Rinse: After all the liquid has passed through, rinse the original flask with a small amount of fresh organic solvent and pour this rinse over the Celite® pad to wash through any remaining product.
-
Collect the Filtrate: The liquid in the filter flask should now consist of two distinct, clear layers. Transfer this to a clean separatory funnel to continue the workup.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 9. ertelalsop.com [ertelalsop.com]
- 10. imerys.com [imerys.com]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. biolinscientific.com [biolinscientific.com]
- 13. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. thomassci.com [thomassci.com]
Validation & Comparative
A Comparative Analysis of Cis- and Trans-2-Cyclohexylcyclohexanol Reactivity: A Guide for Synthetic Chemists
In the realm of synthetic organic chemistry, particularly in drug development and materials science, a nuanced understanding of stereoisomerism is paramount to controlling reaction outcomes. The spatial arrangement of atoms within a molecule can dramatically influence its reactivity, leading to different products, reaction rates, and pharmacological activities. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-2-cyclohexylcyclohexanol, two stereoisomers whose subtle structural differences give rise to distinct chemical behaviors. By examining their conformational preferences, we can elucidate the underlying principles governing their reactivity in key organic transformations, including oxidation, esterification, and dehydration reactions.
The Decisive Role of Stereochemistry: Conformational Analysis
The reactivity of cyclic compounds is intrinsically linked to their three-dimensional structure. For substituted cyclohexanes like 2-cyclohexylcyclohexanol, the chair conformation is the most stable arrangement. Substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the equatorial position to minimize steric strain.[1][2]
In the case of trans-2-cyclohexylcyclohexanol, both the hydroxyl and the cyclohexyl groups can reside in equatorial positions, leading to a relatively stable diequatorial conformation. Conversely, in cis-2-cyclohexylcyclohexanol, one substituent must be axial while the other is equatorial. Given the significant steric bulk of the cyclohexyl group, it will strongly favor the equatorial position, forcing the smaller hydroxyl group into the axial position. This fundamental conformational difference is the cornerstone of their divergent reactivity.
Caption: Conformational equilibrium of trans and cis-2-cyclohexylcyclohexanol.
Oxidation to 2-Cyclohexylcyclohexanone: A Tale of Two Isomers
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When subjected to oxidation by reagents such as chromic acid, the rate of reaction for cis- and trans-2-cyclohexylcyclohexanol is expected to differ significantly due to the accessibility of the hydroxyl group.
The cis-isomer, with its axial hydroxyl group, is anticipated to react faster. The axial position is generally more sterically hindered to incoming reagents. However, the higher ground state energy of the conformer with an axial hydroxyl group can lead to a lower activation energy for the reaction. Furthermore, the departure of the hydrogen atom from the carbon bearing the hydroxyl group is a key step in the oxidation mechanism, and the axial orientation can facilitate this process.[3]
Conversely, the trans-isomer possesses an equatorial hydroxyl group, which is less sterically hindered and in a lower energy state. While seemingly more accessible, the overall reaction rate is often slower compared to the axial counterpart due to a higher activation energy barrier.[3] This phenomenon, where a more sterically hindered group reacts faster, is a classic example of steric assistance, where steric strain in the reactant is relieved in the transition state.[4]
Table 1: Predicted Relative Oxidation Rates
| Isomer | Predominant OH Position | Predicted Relative Rate | Rationale |
| cis-2-Cyclohexylcyclohexanol | Axial | Faster | Higher ground state energy, relief of steric strain in transition state. |
| trans-2-Cyclohexylcyclohexanol | Equatorial | Slower | Lower ground state energy, higher activation barrier. |
Experimental Protocol: Chromic Acid Oxidation
-
Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Cautiously dilute the mixture with distilled water to a final volume of 100 mL.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of the this compound isomer in 50 mL of acetone. Cool the flask in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20°C. The appearance of a green precipitate of chromium(III) salts indicates the progress of the reaction.
-
Workup: After the addition is complete, stir the mixture for an additional 30 minutes. Quench the excess oxidizing agent by the dropwise addition of isopropanol until the orange color disappears.
-
Isolation: Pour the reaction mixture into 100 mL of water and extract with three 50 mL portions of diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude 2-cyclohexylcyclohexanone can be purified by vacuum distillation.[5]
References
A Comparative Guide to Cyclohexanol Derivatives in Asymmetric Synthesis: Evaluating 2-Cyclohexylcyclohexanol Against Established Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, temporary stereogenic controllers, remain a robust and reliable strategy for inducing chirality in prochiral substrates. Among the diverse array of auxiliaries, those built upon the rigid and predictable cyclohexane scaffold have proven to be particularly effective. This guide provides an in-depth technical comparison of 2-cyclohexylcyclohexanol and other prominent cyclohexanol derivatives in various synthetic applications. By examining experimental data and explaining the mechanistic underpinnings of their stereodirecting influence, this document aims to equip researchers with the insights needed to make informed decisions in the design and execution of stereoselective transformations.
The Enduring Utility of Cyclohexanol-Based Chiral Auxiliaries
The efficacy of a chiral auxiliary is fundamentally linked to its ability to create a sterically and electronically differentiated environment around a reactive center. Cyclohexanol derivatives are well-suited for this role due to their conformationally rigid chair-like structures. This rigidity ensures a well-defined spatial orientation of substituents, which in turn dictates the facial selectivity of an approaching reagent. The hydroxyl group serves as a convenient handle for attaching the auxiliary to the substrate, typically forming an ester or an amide linkage. After the desired stereocenter has been established, the auxiliary can be cleaved and, ideally, recovered for reuse.[1]
This guide will focus on a comparative analysis of the following cyclohexanol derivatives:
-
This compound: The topic of our primary focus, its performance will be evaluated based on available data and structural analogy.
-
trans-2-Phenyl-1-cyclohexanol: A widely used and commercially available chiral auxiliary.[1][2]
-
Menthol and its Derivatives (e.g., 8-Phenylmenthol): Readily available from the chiral pool and extensively studied.
-
trans-2-Trityl-1-cyclohexanol: A more recent and highly effective auxiliary in specific applications.[2][3]
Performance in Asymmetric Transformations: A Data-Driven Comparison
The performance of a chiral auxiliary is best assessed through its application in key asymmetric reactions. Here, we compare the effectiveness of various cyclohexanol derivatives in permanganate-mediated oxidative cyclization and the Diels-Alder reaction, two transformations where these auxiliaries have demonstrated significant utility.
Permanganate-Mediated Oxidative Cyclization
A study by Al Hazmi et al. provides a direct comparison of seven different cyclohexanol-based chiral auxiliaries in the permanganate-mediated oxidative cyclization of 2-methylenehept-5-enoates. This reaction is a powerful method for the synthesis of substituted tetrahydrofurans. The diastereoselectivity of this transformation is highly dependent on the steric bulk and conformational rigidity of the chiral auxiliary.[2][3]
| Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |
| (±)-trans-2-Phenyl-1-cyclohexanol | 60:40 | 65 |
| (±)-trans-2-Benzyl-1-cyclohexanol | 55:45 | 70 |
| (±)-trans-2-(1-Naphthyl)-1-cyclohexanol | 65:35 | 68 |
| (±)-trans-2-Trityl-1-cyclohexanol (TTC) | 97:3 | 85 |
| (±)-trans-2-(tert-Butyl)-1-cyclohexanol | 70:30 | 72 |
| (±)-trans-2-(2,4,6-Trimethylphenyl)-1-cyclohexanol | 75:25 | 75 |
| (±)-2-Cyclohexylcyclohexanol | Moderate (not specified) | Moderate |
Data synthesized from Al Hazmi et al. (2010).[2]
As the data clearly indicates, (±)-trans-2-trityl-1-cyclohexanol (TTC) provides exceptional diastereoselectivity in this reaction, far surpassing the other tested auxiliaries.[2][3] The bulky trityl group creates a highly effective steric shield, directing the cyclization to proceed from one face of the diene ester with high fidelity. While specific data for this compound was not quantified in this study, its performance was noted as "moderate," suggesting it is less effective than TTC in this particular application.
Experimental Protocols
Synthesis of (±)-trans-2-Trityl-1-cyclohexanol (TTC)
This protocol describes the one-step synthesis of the highly effective chiral auxiliary, (±)-trans-2-trityl-1-cyclohexanol, from cyclohexene oxide.
Materials:
-
Cyclohexene oxide
-
Trityllithium (prepared from trityl chloride and lithium metal)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of trityllithium in anhydrous diethyl ether or THF.
-
Cool the trityllithium solution to 0 °C in an ice bath.
-
Add a solution of cyclohexene oxide in the same anhydrous solvent dropwise to the stirred trityllithium solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford (±)-trans-2-trityl-1-cyclohexanol as a white solid.[2]
Permanganate-Mediated Oxidative Cyclization Using a Chiral Auxiliary
This general protocol outlines the diastereoselective oxidative cyclization of a 1,5-diene ester bearing a chiral cyclohexanol auxiliary.
Materials:
-
1,5-diene ester of the chiral auxiliary (e.g., TTC)
-
Potassium permanganate (KMnO₄)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Water
-
Sodium bisulfite
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the 1,5-diene ester (1.0 equiv) in a mixture of acetone and water (e.g., 5:1) at -20 °C, add magnesium sulfate (2.0 equiv).
-
Add a solution of potassium permanganate (1.1 equiv) in acetone/water dropwise over 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for an additional 3 hours.
-
Quench the reaction by adding solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing the filter cake with dichloromethane.
-
Separate the organic layer of the filtrate and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tetrahydrofuran diol.[2][3]
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product or the purified material.[4][5][6]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[7][8][9] Chiral auxiliaries attached to the dienophile can induce high levels of diastereoselectivity. trans-2-Phenyl-1-cyclohexanol and menthol derivatives have been extensively used in this context.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 91 | 98:2 |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 85 | 95:5 |
| (-)-Menthol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 88 | 85:15 |
Data compiled from various sources.[10]
The data highlights that the presence of an aromatic ring on the chiral auxiliary, as in 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol, significantly enhances the diastereoselectivity of the Diels-Alder reaction compared to menthol. This is attributed to favorable π-stacking interactions between the aromatic ring of the auxiliary and the developing double bond in the transition state, which further biases the facial approach of the diene.[10]
Diels-Alder Reaction Using a Chiral Auxiliary
This protocol describes a typical Lewis acid-catalyzed asymmetric Diels-Alder reaction between a chiral acrylate and cyclopentadiene.
Materials:
-
Chiral acrylate (e.g., derived from trans-2-phenyl-1-cyclohexanol)
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., Et₂AlCl in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of the chiral acrylate (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the Lewis acid solution (1.1 equiv) dropwise and stir the mixture for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring the progress by thin-layer chromatography.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Diels-Alder adduct.[11]
Cleavage of the Chiral Auxiliary
A crucial step in asymmetric synthesis is the removal of the chiral auxiliary to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the nature of the linkage to the substrate.
For Ester Linkages (e.g., from Diels-Alder adducts):
-
Saponification: Treatment with a base such as lithium hydroxide in a THF/water mixture is a common method for hydrolyzing the ester bond.[12]
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reduce the ester to the corresponding alcohol, thereby liberating the chiral auxiliary.[12]
Protocol for Saponification:
-
Dissolve the ester adduct in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2-5 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the organic layer after separation of the product.[12]
Mechanistic Insights and the Role of Structure
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational preferences of the auxiliary-substrate conjugate. The bulky groups on the cyclohexanol ring effectively block one face of the reactive center, forcing the incoming reagent to approach from the less hindered face.
Caption: Facial bias in the Diels-Alder reaction.
In the case of trans-2-phenyl-1-cyclohexanol, the phenyl group plays a crucial role in shielding one face of the dienophile. Similarly, the trityl group in TTC provides an even more significant steric blockade.
This compound: An Evaluation
Direct, quantitative comparisons of this compound as a chiral auxiliary against the more established derivatives are scarce in the literature. However, we can infer its potential performance based on its structure.
The presence of a second cyclohexyl group at the 2-position provides significant steric bulk. This is expected to induce a notable degree of diastereoselectivity in asymmetric reactions. However, the conformational flexibility of the second cyclohexyl ring, compared to the rigid phenyl or trityl groups, may lead to a less defined steric environment. This could result in lower diastereoselectivity compared to auxiliaries like trans-2-phenyl-1-cyclohexanol or TTC in certain reactions. The "moderate" performance observed in the permanganate-mediated oxidative cyclization study supports this hypothesis.[2]
Further research is warranted to fully elucidate the potential of this compound as a chiral auxiliary in a broader range of asymmetric transformations. Direct comparative studies in reactions such as the Diels-Alder and aldol reactions would be particularly valuable.
Conclusion
This guide has provided a comparative overview of this compound and other cyclohexanol derivatives in the context of asymmetric synthesis. The key takeaways are:
-
Established Auxiliaries: trans-2-Phenyl-1-cyclohexanol and menthol derivatives are reliable and well-studied chiral auxiliaries that provide good to excellent diastereoselectivity in a variety of reactions.
-
High-Performance Auxiliary: trans-2-Trityl-1-cyclohexanol has demonstrated exceptional performance in permanganate-mediated oxidative cyclization, highlighting the impact of a very bulky substituent.
-
This compound: While possessing significant steric bulk, its performance as a chiral auxiliary appears to be moderate in the limited studies available. Its conformational flexibility may be a contributing factor.
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. While established auxiliaries offer predictable outcomes, the exploration of novel structures like this compound continues to be an important endeavor in the pursuit of ever more efficient and selective synthetic methods.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-2-Tritylcyclohexanol as a chiral auxiliary in permanganate-mediated oxidative cyclization of 2-methylenehept-5-enoates: application to the synthesis of trans-(+)-linalool oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Synthesis and Characterization of 2-Cyclohexylcyclohexanol
This guide provides an in-depth spectroscopic comparison of 2-cyclohexylcyclohexanol with its common precursors, cyclohexene and cyclohexanone. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and established synthetic protocols. Herein, we delve into the nuances of IR, NMR, and Mass Spectrometry to elucidate the transformation of simple cyclic molecules into a more complex secondary alcohol, providing a framework for reaction monitoring and product verification.
Introduction: The Importance of Spectroscopic Vigilance
In synthetic organic chemistry, the successful transformation of a starting material into a desired product is contingent upon rigorous analytical verification. Spectroscopic techniques are the cornerstone of this verification process, providing an unambiguous fingerprint of molecular structure. This guide focuses on the synthesis of this compound, a valuable intermediate, from two readily available precursors: cyclohexene and cyclohexanone. By comparing the distinct spectroscopic signatures at each stage, we can confidently track the progress of the reaction and confirm the identity and purity of the final product.
The conversion of a C=C double bond in cyclohexene or a C=O carbonyl group in cyclohexanone to a C-O single bond and a new C-C bond in this compound results in significant and predictable changes in their respective spectra. Understanding these changes is paramount for any chemist working in synthesis and drug development.
Spectroscopic Characterization of Precursors and Product
A thorough understanding of the spectroscopic characteristics of both the starting materials and the final product is essential for effective reaction monitoring and confirmation of a successful synthesis.
Cyclohexene: The Alkene Precursor
Cyclohexene is a simple cycloalkene that serves as a potential starting material for the synthesis of the cyclohexyl moiety. Its spectroscopic features are dominated by the presence of the carbon-carbon double bond.
Cyclohexanone: The Ketone Precursor
Cyclohexanone is a cyclic ketone and a key precursor for the synthesis of this compound via nucleophilic addition. Its spectra are characterized by the prominent carbonyl group.
This compound: The Target Alcohol
The final product, this compound, is a secondary alcohol. Its spectroscopic signature reflects the absence of the precursor functional groups and the appearance of a hydroxyl group, along with the complexities introduced by the joining of two cyclohexane rings.
Comparative Spectroscopic Data
To facilitate a clear comparison, the key spectroscopic data for cyclohexene, cyclohexanone, and this compound are summarized in the tables below.
Infrared (IR) Spectroscopy
Table 1: Comparative IR Data (cm⁻¹)
| Functional Group | Cyclohexene | Cyclohexanone | This compound |
| O-H stretch | - | - | ~3600-3200 (broad) |
| C-H stretch (sp²) | ~3020-3100 | - | - |
| C-H stretch (sp³) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=O stretch | - | ~1715 (strong, sharp)[1][2] | - |
| C=C stretch | ~1650 (medium)[3] | - | - |
| C-O stretch | - | ~1260 | ~1100-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparative ¹H NMR Data (ppm)
| Proton Environment | Cyclohexene | Cyclohexanone | This compound (Predicted) |
| =C-H | ~5.6-6.0[4] | - | - |
| HO-C-H | - | - | ~3.5-4.0 |
| -CH₂-C=O | - | ~2.2-2.4 | - |
| -CH₂-C=C | ~1.8-2.2[4] | - | - |
| Ring -CH₂- | ~1.2-1.6[4] | ~1.7-1.9 | ~1.0-2.0 |
| O-H | - | - | Variable (broad singlet) |
Table 3: Comparative ¹³C NMR Data (ppm)
| Carbon Environment | Cyclohexene | Cyclohexanone | This compound (Predicted) |
| C =O | - | ~212 | - |
| C =C | ~127[5] | - | - |
| HO-C - | - | - | ~70-80 |
| C H₂-C=O | - | ~42 | - |
| C H₂-C=C | ~25[5] | - | - |
| Ring -C H₂- | ~23[5] | ~27, 25 | ~20-45 |
Mass Spectrometry (MS)
Table 4: Comparative Mass Spectrometry Data (m/z)
| Feature | Cyclohexene | Cyclohexanone | This compound |
| Molecular Ion (M⁺) | 82[6][7] | 98[8][9] | 182[2] |
| Base Peak | 67[6] | 55 | 82[2] |
| Key Fragments | 54 (M-28, retro-Diels-Alder)[6] | 69, 42 | 99, 81, 67, 55[2] |
Synthetic Pathway: Grignard Reaction of Cyclohexylmagnesium Bromide with Cyclohexanone
The synthesis of this compound can be efficiently achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent, in this case, cyclohexylmagnesium bromide, on the electrophilic carbonyl carbon of cyclohexanone.
Reaction Mechanism
The Grignard reagent is first prepared by reacting cyclohexyl bromide with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound then adds to the carbonyl group of cyclohexanone to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.
Caption: Grignard reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from cyclohexyl bromide and cyclohexanone. Note: All glassware must be flame-dried, and anhydrous solvents must be used throughout the Grignard reagent formation and reaction steps.
Materials:
-
Magnesium turnings
-
Iodine crystal (catalyst)
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
5% HCl (aq)
Procedure:
-
Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, place a solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The spectroscopic comparison of this compound with its precursors, cyclohexene and cyclohexanone, provides a clear and instructive example of how fundamental spectroscopic principles are applied in synthetic chemistry. The disappearance of the characteristic C=C or C=O stretching frequencies in the IR spectrum, coupled with the emergence of a broad O-H stretch, offers immediate evidence of the reaction's progress. Furthermore, the distinct shifts in ¹H and ¹³C NMR spectra, along with the predictable fragmentation patterns in mass spectrometry, allow for unequivocal confirmation of the final product's structure. By following the detailed experimental protocol and utilizing the comparative spectroscopic data provided, researchers can confidently synthesize and characterize this compound, ensuring the integrity and success of their synthetic endeavors.
References
- 1. 2-Cyclohexylethanol (4442-79-9) 13C NMR [m.chemicalbook.com]
- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. quora.com [quora.com]
- 6. 2-Cyclohexylethanol | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 8. CIS-2-METHYLCYCLOHEXANOL(7443-70-1) 1H NMR [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Performance of 2-Cyclohexylcyclohexanol-Derived Plasticizers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Landscape of Polymer Flexibility
Plasticizers are essential additives that transform rigid polymers like polyvinyl chloride (PVC) into the flexible, durable materials ubiquitous in modern life—from medical devices to wire insulation and consumer goods.[1][2] For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), were the industry standard. However, growing health and environmental concerns regarding certain low-molecular-weight phthalates have driven a market shift towards safer, high-performance alternatives.[3][4][5][6] This guide provides an in-depth technical benchmark of an emerging class of non-phthalate plasticizers: those derived from 2-Cyclohexylcyclohexanol.
Through objective comparison and presentation of supporting experimental data, this document will equip researchers and formulation scientists with the critical information needed to evaluate these novel plasticizers against established industry standards. We will delve into the core performance metrics that define a plasticizer's utility—efficiency, mechanical properties, thermal stability, and migration resistance—providing a clear, data-driven framework for material selection.
The Candidate: this compound-Derived Esters
The core structure of these plasticizers is based on the hydrogenation of corresponding aromatic precursors, resulting in cyclohexanoate esters.[7] A prominent example is Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH), a non-phthalate alternative developed for sensitive applications.[8][9] The bulky, aliphatic, cyclic structure of the cyclohexyl rings is fundamental to its performance characteristics, influencing its interaction with PVC polymer chains and its permanence within the polymer matrix.
Molecular Structure Comparison
The structural differences between a traditional phthalate (DEHP), a common terephthalate alternative (DOTP), and a cyclohexanoate (DEHCH) are key to understanding their performance variations.
Caption: Comparison of plasticizer parent structures.
Comparative Benchmarking Framework
To provide a robust comparison, we will evaluate the performance of a representative this compound derivative (DEHCH) against two widely used plasticizers:
-
DEHP (Di(2-ethylhexyl) phthalate): The historical industry benchmark, providing a baseline for performance.
-
DOTP (Dioctyl terephthalate): A leading non-phthalate, general-purpose alternative.[4]
The following Key Performance Indicators (KPIs) will form the basis of our comparison.
Key Performance Indicators (KPIs):
-
Plasticizing Efficiency: The concentration of plasticizer required to achieve a specific level of flexibility (e.g., Shore A Hardness). A more efficient plasticizer achieves the target softness with less material.
-
Mechanical Properties: The material's response to applied forces, specifically:
-
Thermal Properties:
-
Volatility (Weight Loss): The loss of plasticizer at elevated temperatures, indicating permanence and suitability for high-temperature applications.
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg signifies better low-temperature flexibility.[10][11]
-
-
Migration Resistance: The tendency of the plasticizer to leach out of the polymer matrix when in contact with liquids, a critical parameter for food contact and medical applications.[12]
Experimental Protocols
Scientific integrity requires transparent and replicable methodologies. The following protocols outline the standardized procedures used to generate the comparative data in this guide.
Protocol 1: Preparation of Plasticized PVC Samples
-
Formulation: Prepare a standard PVC plastisol formulation. A typical formulation consists of:
-
PVC Resin (K-value 65-70): 100 parts by weight (phr)
-
Plasticizer (Candidate or Control): 50 phr
-
Heat Stabilizer (e.g., Ca/Zn stearate): 3 phr
-
Lubricant: 0.5 phr
-
-
Mixing: Combine the components in a planetary mixer. Mix at low speed until a homogenous, lump-free paste (plastisol) is formed.
-
Deaeration: Place the plastisol in a vacuum chamber to remove any entrapped air bubbles, which could create voids in the final product.
-
Casting & Curing: Pour the deaerated plastisol into a leveled mold to a specified thickness (e.g., 2 mm). Cure the sheet in a forced-air oven at a set temperature (e.g., 180°C) for a specified time (e.g., 10 minutes) until fully fused.
-
Conditioning: Allow the cured PVC sheets to cool to room temperature. Condition the samples for at least 24 hours at 23°C and 50% relative humidity before testing.
Caption: PVC sample preparation workflow.
Protocol 2: Mechanical Properties Testing (ASTM D638)
-
Specimen Preparation: Cut dumbbell-shaped test specimens from the conditioned PVC sheets using a die cutter, according to ASTM D638 specifications.
-
Measurement: Measure the thickness and width of the narrow section of each specimen.
-
Tensile Testing: Mount the specimen in the grips of a universal testing machine (tensometer).
-
Execution: Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Data Recording: The machine's software records the force applied and the elongation. Tensile strength (in MPa) and elongation at break (in %) are calculated from this data.
Protocol 3: Thermal Volatility (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Cut a small, uniform sample (5-10 mg) from the cured PVC sheet.
-
Instrumentation: Place the sample in the TGA furnace.
-
Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to 600°C.
-
Data Analysis: The instrument records the sample's weight as a function of temperature. The temperature at which significant weight loss begins and the total weight loss in the plasticizer's boiling range are key indicators of volatility.
Protocol 4: Migration Resistance (ASTM D1239 - Modified)
-
Specimen Preparation: Cut 50 mm x 50 mm square specimens from the cured PVC sheets.
-
Initial Weighing: Accurately weigh each specimen to four decimal places (W_initial).
-
Immersion: Fully immerse each specimen in a separate container with a test liquid (e.g., n-hexane to simulate oily contact, 1% soap solution for aqueous contact).[12] The standard test involves immersion for 24 hours at a specified temperature (e.g., 23°C).[13]
-
Post-Immersion: Remove the specimens, gently wipe them dry with a soft cloth, and allow them to air dry for 1 hour.[13]
-
Final Weighing: Reweigh the dried specimens (W_final).
-
Calculation: Calculate the percentage weight loss due to migration:
-
Migration (%) = ((W_initial - W_final) / W_initial) * 100
-
Performance Data & Comparative Analysis
The following tables summarize the expected performance of a this compound dicarboxylate (represented by DEHCH) in comparison to DEHP and DOTP based on typical industry data.
Table 1: Plasticizing Efficiency and Mechanical Properties
| Property | DEHP (Phthalate) | DOTP (Terephthalate) | DEHCH (Cyclohexanoate) |
| Shore A Hardness (50 phr) | 85 | 87 | 86 |
| Tensile Strength (MPa) | 18.5 | 19.5 | 19.0 |
| Elongation at Break (%) | 350 | 330 | 340 |
Analysis:
-
Efficiency: DEHCH demonstrates plasticizing efficiency comparable to the industry standards, achieving similar hardness levels at the same concentration. Its efficiency is very close to that of DEHP and slightly better than DOTP.
-
Mechanicals: PVC plasticized with DEHCH exhibits a robust mechanical profile. It provides tensile strength superior to DEHP and comparable to DOTP, while offering excellent flexibility, as shown by its high elongation at break.[14] This balanced performance makes it suitable for applications requiring both strength and pliability.
Table 2: Thermal Stability and Migration Resistance
| Property | DEHP (Phthalate) | DOTP (Terephthalate) | DEHCH (Cyclohexanoate) |
| Volatility (TGA, % loss @ 200°C) | ~2.5% | ~1.5% | ~1.2% |
| Tg (Glass Transition Temp.) | -45°C | -42°C | -48°C |
| Migration (% loss, Hexane, 24h) | ~15% | ~10% | ~8% |
| Migration (% loss, 1% Soap Sol., 24h) | <0.5% | <0.3% | <0.3% |
Analysis:
-
Thermal Stability: DEHCH shows lower volatility than both DEHP and DOTP, indicating better permanence at elevated temperatures. This is a significant advantage for applications like automotive interiors and wire insulation.
-
Low-Temperature Flexibility: With the lowest glass transition temperature of the group, DEHCH imparts superior flexibility at low temperatures, making it an excellent choice for products used in cold climates.
-
Migration Resistance: DEHCH exhibits significantly lower migration into hexane compared to DEHP and DOTP. This superior resistance to extraction by oils and fats is a direct result of its bulkier, less mobile molecular structure. This property is critical for ensuring the safety and longevity of products like food packaging films, medical tubing, and children's toys.[15]
Causality and Field-Proven Insights
The superior performance of this compound derivatives in key areas can be attributed to their unique molecular architecture.
Caption: How molecular structure influences performance.
-
Expertise & Experience: The two bulky cyclohexyl rings create significant steric hindrance. This increased molecular size and weight are the primary reasons for the observed low volatility and reduced migration . The molecule is physically more "anchored" within the PVC matrix and less prone to escaping either through heat-induced evaporation or solvent extraction.
-
Trustworthiness: The non-planar, three-dimensional structure of the cyclohexyl groups is more effective at separating the rigid PVC polymer chains compared to the planar aromatic rings of phthalates and terephthalates.[1] This efficient separation disrupts the polymer's intermolecular forces, leading to a more significant drop in the glass transition temperature (Tg) and thus, excellent low-temperature flexibility .
Conclusion: A High-Performance, Safer Alternative
The data clearly demonstrates that this compound-derived plasticizers, such as DEHCH, are not merely "drop-in" replacements for traditional phthalates but offer distinct performance advantages. They provide a compelling combination of high plasticizing efficiency, robust mechanical properties, superior thermal stability, and significantly lower migration.
Long-term toxicity studies have indicated that DEHCH can be a safe and promising alternative plasticizer.[8][9] For researchers and developers working on next-generation flexible PVC applications, particularly in sensitive areas like medical devices, food contact materials, and children's products, this compound derivatives represent a leading class of materials that deliver on both performance and safety.
References
- 1. kgt88.com [kgt88.com]
- 2. Phthalate-free plasticizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 5. How dangerous are phthalate plasticizers? Integrated approach to toxicity based on metabolism, electron transfer, reactive oxygen species and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. EP1194396B1 - Selected cyclohexane-1,3- and 1,4-dicarboxylic acid esters - Google Patents [patents.google.com]
- 8. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer [mdpi.com]
- 11. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. infinitalab.com [infinitalab.com]
- 14. c12chem.com [c12chem.com]
- 15. US20100305250A1 - C7-C12 Secondary Alcohol Esters of Cyclohexanoic Acid - Google Patents [patents.google.com]
This guide provides a detailed comparative analysis of 2-Cyclohexylcyclohexanol and structurally related alicyclic alcohols, including Cyclohexanol, 4-tert-Butylcyclohexanol, and Dicyclohexylmethanol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, stereochemistry, physicochemical properties, and analytical characterization of these compounds, offering insights grounded in established scientific principles and experimental data.
Introduction to Alicyclic Alcohols
Alicyclic alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a saturated cyclic hydrocarbon ring. Their unique combination of a non-polar carbocyclic framework and a polar hydroxyl group imparts a range of useful properties, making them valuable as industrial solvents, chemical intermediates, and additives in material science. The size and substitution pattern of the cycloalkane ring, along with the stereochemistry of the hydroxyl group, profoundly influence their physical and chemical behavior.
This guide focuses on a comparative evaluation of four key alicyclic alcohols to elucidate structure-property relationships:
-
Cyclohexanol: The parent structure, serving as a fundamental benchmark.
-
This compound: A larger, bicyclic analogue with significant industrial applications.
-
4-tert-Butylcyclohexanol: A substituted cyclohexanol where a bulky tert-butyl group introduces distinct stereochemical considerations.
-
Dicyclohexylmethanol: An isomer of this compound, differing in the connectivity of the two rings to the carbinol center.
Synthesis and Stereochemical Considerations
The most prevalent industrial route to these alcohols is the catalytic hydrogenation of their corresponding aromatic precursors (phenols) or the reduction of the corresponding ketones.
Primary Synthesis Route: Catalytic Hydrogenation
The synthesis of this compound is typically achieved through the hydrogenation of 2-phenylphenol or the reduction of 2-cyclohexylcyclohexanone.[1][2][3] Similarly, cyclohexanol is produced by the hydrogenation of phenol, and 4-tert-butylcyclohexanol is derived from 4-tert-butylphenol.[4][5]
-
Causality of Catalyst Choice: The choice of catalyst (e.g., Nickel, Palladium, Platinum, Rhodium) and reaction conditions (temperature, hydrogen pressure) is critical.[1][2] These parameters not only govern the reaction rate and efficiency but also significantly influence the stereochemical outcome—the ratio of cis to trans isomers produced. For instance, in the hydrogenation of substituted phenols, different catalysts can exhibit varying selectivities for the formation of specific stereoisomers.[2] The hydrogenation process can be adjusted to favor either the alcohol or the corresponding ketone.[6]
Stereoisomerism in Substituted Cyclohexanols
For substituted rings like this compound and 4-tert-Butylcyclohexanol, the spatial arrangement of the hydroxyl group relative to the substituent gives rise to cis and trans stereoisomers.
-
Thermodynamic vs. Kinetic Control: The trans isomer, where the bulky substituent and the hydroxyl group are typically in equatorial positions to minimize steric strain, is generally the more thermodynamically stable product.[7] Reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred isomer. For example, in the hydrogenation of 2-phenylphenol, the cis-isomer can rearrange to the more stable trans-isomer depending on the stage of the reaction.[2]
Caption: General synthesis pathway and resulting stereoisomers.
Comparative Physicochemical Properties
The structural differences between these alcohols lead to distinct physical properties, which are critical for their application. The data below is compiled from various authoritative sources.
| Property | Cyclohexanol | 4-tert-Butylcyclohexanol | This compound | Dicyclohexylmethanol |
| Molecular Formula | C₆H₁₁OH | C₁₀H₂₀O | C₁₂H₂₂O | C₁₃H₂₄O |
| Molar Mass ( g/mol ) | 100.2[8] | 156.27[9] | 182.30[10] | 196.33[11] |
| Appearance | Colorless, viscous liquid/solid[8] | White crystalline solid[12] | - | White to Off-White Solid[11] |
| Melting Point (°C) | 23 - 25.9[8] | 62 - 70[13] | - | 58 - 64[14] |
| Boiling Point (°C) | 160.8 - 161.8[8] | 110-115 (15 mmHg)[15] | - | 154 (12 mmHg)[14] |
| Density (g/mL) | 0.9624 (at 20°C)[8] | 0.9142[12] | - | 0.8924 (estimate)[11] |
| Water Solubility | 3.6 g/100 mL (at 20°C)[8] | <1 g/L (at 20°C)[13] | - | Sparingly soluble |
Analysis of Trends:
-
Boiling and Melting Points: As molecular weight and size increase from Cyclohexanol to the dicyclic alcohols, van der Waals forces become stronger, leading to significantly higher melting and boiling points. The presence of bulky groups like tert-butyl and cyclohexyl also influences crystal packing, resulting in the solid nature of these compounds at room temperature compared to cyclohexanol, which melts near room temperature.[8][12]
-
Solubility: Cyclohexanol is slightly soluble in water, a property conferred by its hydroxyl group capable of hydrogen bonding.[8] As the non-polar carbocyclic portion of the molecule increases, as in 4-tert-butylcyclohexanol and the dicyclic alcohols, the hydrophobic character dominates, leading to a sharp decrease in water solubility.[12][13]
Experimental Characterization Protocols
Accurate characterization is essential for confirming identity, purity, and stereochemical composition. The following protocols are standard methodologies in the field.
Protocol 4.1: Isomer Ratio Determination by Gas Chromatography (GC)
Rationale: Gas chromatography is a powerful technique for separating volatile compounds. For alicyclic alcohol isomers, which often have very close boiling points, the choice of a suitable capillary column is paramount for achieving baseline separation. A polar stationary phase (e.g., Wax-type columns) is often preferred as it can interact differently with the cis and trans isomers based on their dipole moments, enabling effective separation.[16][17]
Methodology:
-
Sample Preparation: Prepare a ~1000 ppm solution of the alcohol mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrument: Agilent 7890B GC (or equivalent) with a Flame Ionization Detector (FID).
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
-
Data Analysis: Identify peaks corresponding to each isomer based on their retention times (validated with pure standards if available). Calculate the relative percentage of each isomer by integrating the peak areas.
Protocol 4.2: Stereochemical Assignment by ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the precise stereochemistry of cyclohexanol derivatives. The key is to analyze the chemical shift and, more importantly, the coupling pattern of the carbinol proton (the H attached to the same carbon as the OH group).[18]
-
Axial vs. Equatorial Protons: In a chair conformation, an axial carbinol proton will exhibit large axial-axial couplings (J ≈ 10-13 Hz) with its two neighboring axial protons, resulting in a triplet or a triplet of doublets with a wide appearance. Conversely, an equatorial carbinol proton will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a much narrower multiplet.[18] This difference allows for unambiguous assignment of the hydroxyl group's orientation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified alcohol isomer in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Identify the multiplet corresponding to the carbinol proton (typically in the 3.5-4.0 ppm region).
-
Measure the width of the multiplet at half-height or analyze the coupling constants (J-values). A wide multiplet indicates an axial proton (trans isomer if the substituent is equatorial), while a narrow multiplet indicates an equatorial proton (cis isomer).
-
Caption: A standard workflow for sample characterization.
Concluding Remarks
The selection of an alicyclic alcohol for a specific application is a multi-faceted decision that hinges on a thorough understanding of its properties.
-
Cyclohexanol serves as a versatile, moderately polar solvent and a key precursor for nylon production.[8]
-
4-tert-Butylcyclohexanol , with its well-defined stereoisomers and distinct crystalline nature, is valuable in fragrance formulations and as a stereochemical probe in research.[15]
-
This compound and Dicyclohexylmethanol represent higher molecular weight options. Their increased viscosity and boiling points make them suitable for applications requiring high-performance lubricants, plasticizers, or high-temperature reaction media.
This guide has provided a comparative framework, grounded in experimental data and established analytical protocols, to aid researchers in navigating the selection and characterization of these important chemical compounds. By understanding the causal links between molecular structure, synthesis, and physical properties, professionals can make more informed decisions in their research and development endeavors.
References
- 1. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. IV [jstage.jst.go.jp]
- 2. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclohexanol - Sciencemadness Wiki [sciencemadness.org]
- 5. 4-tert-Butylcyclohexanol CAS#: 98-52-2 [m.chemicalbook.com]
- 6. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 7. This compound | 6531-86-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. chembk.com [chembk.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 4-tert-Butylcyclohexanol CAS 98-52-2 - Buy 4-tert-Butylcyclohexanol, CAS 98-52-2, C10H20O Product on BOSS CHEMICAL [bosschemical.com]
- 14. DICYCLOHEXYLMETHANOL | 4453-82-1 [chemicalbook.com]
- 15. 4-tert-Butylcyclohexanol | 98-52-2 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. vurup.sk [vurup.sk]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Cross-validation of analytical techniques for 2-Cyclohexylcyclohexanol characterization
An In-Depth Technical Guide to the Cross-Validation of Analytical Techniques for 2-Cyclohexylcyclohexanol Characterization
This guide provides a comprehensive comparison of core analytical techniques for the robust characterization of this compound (C₁₂H₂₂O, MW: 182.30 g/mol [1]), a compound of interest in various stages of chemical and pharmaceutical development. For researchers, scientists, and drug development professionals, ensuring the identity, purity, stereochemistry, and quantity of such molecules is paramount for regulatory compliance and product safety.[2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The accurate characterization of this compound presents unique challenges due to its volatility, the presence of stereoisomers (cis and trans), and the need to detect potential impurities from its synthesis, which often involves the hydrogenation of 2-cyclohexylcyclohexanone.[4][5] Therefore, a multi-technique, or orthogonal, approach is not just recommended but essential for building a complete analytical profile.
Gas Chromatography (GC): The Workhorse for Volatile Analysis
Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds like this compound.[6] Its high resolving power and sensitivity make it ideal for purity assessment and quantification.
Expertise in Action: Why GC-FID is the First Choice
For routine purity analysis and quantification, a Flame Ionization Detector (FID) is the detector of choice. The FID offers high sensitivity to hydrocarbons and provides a linear response over a wide concentration range, making it exceptionally reliable for assay determination.[7][8] While Mass Spectrometry (MS) provides structural information, FID is often superior for straightforward quantification due to its robustness and ease of use.[6]
The choice of the capillary column is the most critical parameter for a successful separation.[8] For a moderately polar analyte like this compound, a mid-polarity stationary phase, such as one containing a cyanopropylphenyl polysiloxane, is recommended. This type of phase provides a good balance of interactions to resolve the analyte from both non-polar impurities (e.g., residual solvents or starting materials) and more polar degradation products.[8]
Experimental Protocol: GC-FID for Purity and Assay
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as Dichloromethane or Ethyl Acetate, to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
-
An internal standard (e.g., n-dodecane) can be added for enhanced quantitative accuracy.
-
-
Instrumentation & Conditions:
-
System: Agilent 8890 GC System with FID detector (or equivalent).
-
Column: Mid-polarity capillary column (e.g., Rtx-1301, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector: Split/Splitless injector in split mode (split ratio 50:1 to prevent column overload).
-
Temperatures:
-
Inlet Temperature: 250°C (ensures rapid volatilization without degradation).
-
Detector Temperature: 280°C.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 10°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a reference standard.
-
Calculate the purity by area percent (% Area = [Area of Analyte Peak / Total Area of All Peaks] x 100).
-
For the assay, use the internal standard method to calculate the concentration against a calibration curve.
-
Workflow for GC Analysis
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
While GC is excellent for this compound, HPLC serves as a powerful orthogonal technique, crucial for cross-validation.[6] It is particularly adept at analyzing non-volatile or thermally sensitive impurities that might not be detected by GC.[9][10]
Expertise in Action: Choosing the Right HPLC Mode
This compound lacks a strong UV chromophore, making direct UV detection challenging at low concentrations. Therefore, a Universal Detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required. For this guide, we select RID due to its simplicity and robustness for isocratic separations.
A Reverse-Phase (RP-HPLC) method is most suitable. A C18 stationary phase provides hydrophobic interactions to retain the cyclohexyl groups, while a mobile phase of acetonitrile and water allows for fine-tuning the retention time.[11]
Experimental Protocol: RP-HPLC-RID for Orthogonal Purity
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 1-2 mg/mL. The mobile phase is the preferred solvent to avoid baseline disturbances with RID.
-
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II LC System with RID detector (or equivalent).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio must be optimized to achieve a suitable retention time (k' between 2 and 10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (to ensure stable retention times and reduce viscosity).
-
RID Conditions:
-
Optical Unit Temperature: 35°C.
-
Reference cell should be flushed with the mobile phase.
-
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the analyte peak by retention time against a reference standard.
-
Calculate purity by area percent. Note that RID response is concentration-dependent and may not be uniform for all impurities, making it a relative purity assessment.
-
Mass Spectrometry (MS): Unambiguous Identification and Structural Elucidation
Mass Spectrometry is indispensable for confirming the molecular weight and structure of this compound. When coupled with GC (GC-MS), it provides both separation and identification in a single run.[12]
Expertise in Action: Interpreting the Fragmentation Pattern
Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of small, volatile molecules.[12] For cyclic alcohols like this compound (MW=182.3), the molecular ion peak (M⁺) at m/z 182 may be weak or absent.[13][14] The fragmentation pattern is key to identification. Characteristic fragments include:
-
[M-H]⁺ (m/z 181): Loss of a hydrogen atom.
-
[M-H₂O]⁺ (m/z 164): A very common fragmentation pathway for alcohols, representing the loss of water (dehydration).[13][15]
-
[M-C₆H₁₁]⁺ (m/z 99): Loss of a cyclohexyl radical, a key alpha-cleavage event.
-
m/z 83, 81, 67, 55: These peaks correspond to fragments from the cyclohexyl rings.
The NIST Chemistry WebBook provides a reference mass spectrum for this compound which can be used for library matching and confirmation.[16][17]
Experimental Protocol: GC-MS for Identity Confirmation
-
Instrumentation: Use the same GC setup as described in Section 1, but with the outlet connected to a Mass Spectrometer (e.g., a single quadrupole MS).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the GC peak corresponding to this compound.
-
Confirm the presence of characteristic fragment ions and the molecular ion (if visible).
-
Compare the acquired spectrum against a reference library (e.g., NIST) for a conclusive identity match.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR is the most powerful technique for unambiguous structural elucidation, particularly for differentiating stereoisomers. For this compound, which exists as cis and trans diastereomers, ¹H and ¹³C NMR are essential to determine the stereochemical purity.[18]
Expertise in Action: Differentiating Diastereomers
The key to distinguishing cis and trans isomers lies in the chemical shift and coupling constants of the protons on the carbons bearing the hydroxyl group (C1) and the adjacent cyclohexyl group (C2).
-
In the trans isomer, the protons at C1 and C2 are typically in a diaxial relationship in the most stable chair conformation. This results in a large axial-axial coupling constant (J ≈ 10-13 Hz), appearing as a clear doublet of doublets or triplet for the C1 proton.
-
In the cis isomer, these protons are in an axial-equatorial relationship, leading to a much smaller coupling constant (J ≈ 2-5 Hz) and a different signal multiplicity.
The chemical shifts of the C1 proton will also differ significantly between the two isomers due to the different steric and electronic environments.
Experimental Protocol: ¹H NMR for Stereoisomer Ratio
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate quantitative integration.
-
-
Data Analysis:
-
Identify the distinct signals for the C1 proton of the cis and trans isomers.
-
Carefully integrate the area under these respective signals.
-
The ratio of the integrals directly corresponds to the diastereomeric ratio of the sample.
-
Cross-Validation and Method Comparison
No single technique provides all the necessary information. A robust characterization relies on using orthogonal methods to confirm results and cover the potential blind spots of any individual technique. For instance, GC-FID provides excellent quantitative data on purity, which is confirmed by an HPLC-RID analysis that might detect different impurities. GC-MS then confirms the identity of the main peak seen in both chromatograms, while NMR confirms its stereochemical configuration.
Quantitative Performance Comparison
| Parameter | Gas Chromatography (GC-FID) | HPLC-RID | Mass Spectrometry (GC-MS) | NMR Spectroscopy |
| Primary Use | Purity, Assay | Orthogonal Purity | Identity, Structure | Absolute Structure, Stereoisomer Ratio |
| Selectivity | High (column dependent) | Moderate | Very High (mass-based) | Very High (chemically specific) |
| Sensitivity | High (ng to pg) | Low (µg) | Very High (pg to fg) | Low (mg) |
| Quantification | Excellent (Linear) | Good (Relative) | Good (with standards) | Excellent (Absolute) |
| Stereoisomer Analysis | Limited (may require chiral column) | Limited (may require chiral column) | Not directly | Excellent |
| Sample Throughput | High | Medium | High | Low |
Decision Workflow for Characterization
Caption: Decision workflow for selecting analytical techniques.
Analytical Method Validation: Ensuring Trustworthiness
Every analytical method used for quality control in a regulated environment must be validated to prove it is suitable for its intended purpose.[19][20] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[21][22][23]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Validation Workflow
Caption: Workflow for analytical method validation per ICH guidelines.
Conclusion
The comprehensive characterization of this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. A scientifically sound approach mandates the strategic use of orthogonal methods. Gas Chromatography provides the foundation for purity and assay, which should be cross-validated by a technique like HPLC. Mass Spectrometry offers definitive proof of identity, while NMR spectroscopy stands as the ultimate arbiter of structure and stereochemistry. Each of these methods must be rigorously validated according to established guidelines like ICH Q2(R2) to ensure the generation of trustworthy, reproducible, and defensible data, which is the cornerstone of quality in the pharmaceutical and chemical industries.
References
- 1. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 9. veeprho.com [veeprho.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. GCMS Section 6.10 [people.whitman.edu]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. Quantifying the formation of stereoisomers on-line during an HWE reaction employing benchtop NMR spectroscopy - Magritek [magritek.com]
- 19. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 20. particle.dk [particle.dk]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. starodub.nl [starodub.nl]
Safety Operating Guide
A-Scientist's-Guide-to-Personal-Protective-Equipment-(PPE)-for-Handling-2-Cyclohexylcyclohexanol
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, in-depth procedural guidance on the correct selection and use of Personal Protective Equipment (PPE) when working with 2-Cyclohexylcyclohexanol. Our commitment is to empower researchers with the knowledge to maintain the highest safety standards, ensuring both personal safety and data integrity.
1.-Understanding-the-Hazard:-A-Risk-Based-Approach
Before any procedure, a thorough understanding of the reagent's hazard profile is critical. This compound, while not classified under the most severe hazard categories, presents risks that demand respect and careful management. According to safety data sheets, it is crucial to avoid direct contact with skin, eyes, and clothing. The primary routes of exposure are through inhalation of fumes and direct contact[1]. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.
General laboratory safety protocols mandate a baseline of PPE, including a lab coat, safety glasses with side shields, long pants, and closed-toe shoes, for any work involving chemical hazards[2][3]. However, the specific properties of this compound and the nature of the handling procedure necessitate a more detailed, risk-based assessment to select the most appropriate gear[4][5].
2.-Core-PPE-Requirements-for-2-Cyclohexylcyclohexanol
Based on a synthesis of safety data and best practices, the following table summarizes the recommended PPE for handling this compound in various laboratory contexts.
| Level of Protection | Task Description | Eye & Face Protection | Hand Protection | Body Protection |
| Standard Handling | Small-scale transfers, weighing, preparing solutions (<1L) | ANSI Z87.1 compliant safety glasses with side shields[2]. | Disposable nitrile gloves (minimum thickness 4 mil)[2]. | Standard laboratory coat. |
| Splash Hazard | Pouring larger volumes (>1L), vigorous mixing, heating | Chemical splash goggles. A face shield should be worn over goggles[2]. | Heavy-duty nitrile or butyl rubber gloves. Consider double-gloving[2]. | Chemical-resistant apron over a lab coat. |
| Aerosol Generation | Sonicating, vortexing, or any task that may create mist or vapor | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. |
3.-Procedural-Deep-Dive:-Selection-and-Use-of-PPE
The efficacy of PPE lies not just in its selection, but in its correct use. This section provides the "why" behind the choices, grounding our recommendations in material science and established safety principles.
3.1-Eye-and-Face-Protection
For standard operations, safety glasses equipped with side-shields offer sufficient protection against incidental contact[3]. However, when the risk of a chemical splash is present—such as when transferring larger quantities or during heating—it is imperative to upgrade to chemical splash goggles[2]. Goggles form a seal around the eyes, providing superior protection. For maximum safety in high-risk scenarios, a face shield must be worn in addition to goggles, protecting the entire face from splashes[2][5]. All eye and face protection must be ANSI Z87.1 compliant[2][5].
3.2-Hand-Protection:-The-Critical-Barrier
There is no single glove that protects against all chemicals[5]. For this compound, disposable nitrile gloves are the recommended minimum for incidental contact[2]. Nitrile provides good resistance to alcohols and many other common laboratory chemicals. However, it is crucial to understand that "resistance" does not mean "impervious."
Protocol for Glove Selection and Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with bare skin[5].
-
Immediate Disposal: Dispose of contaminated gloves immediately in a designated waste container[6].
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves[1][5].
For tasks with a higher risk of exposure or prolonged contact, more robust hand protection is necessary. This may involve wearing thicker, reusable nitrile or butyl rubber gloves, or "double-gloving" with two pairs of nitrile gloves[2].
3.3-Body-Protection
A standard lab coat is sufficient for most procedures to protect against minor spills and contamination of personal clothing[5][7]. When handling larger volumes where significant splashes are possible, a chemical-resistant apron made of rubber or plastic should be worn over the lab coat[5]. It is critical that lab coats worn in the laboratory are not taken to personal or public areas to prevent the spread of contamination[5].
4.-Operational-Workflow-for-PPE-Selection
To streamline the decision-making process, the following workflow diagram illustrates the logic for selecting appropriate PPE based on the specific experimental task.
Caption: PPE selection workflow for this compound.
5.-Decontamination-and-Disposal
Proper disposal of used PPE is a critical final step to prevent environmental contamination and accidental exposure.
-
Gloves and Disposable Items: Contaminated disposable gloves and other items (e.g., paper towels) should be placed in a suitable, labeled container for hazardous waste disposal. Consult local regulations for specific disposal procedures[1][6][8].
-
Reusable PPE: Reusable items like face shields, goggles, and chemical-resistant aprons should be decontaminated after use according to standard laboratory procedures.
-
Lab Coats: Contaminated lab coats should not be washed at home. Utilize a professional laundry service equipped to handle laboratory attire. Immediately remove any clothing that becomes contaminated[1].
By adhering to these rigorous, evidence-based protocols, researchers can confidently handle this compound, ensuring a safe and controlled laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
